5-Bromo-2-chloro-4-ethoxypyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-4-ethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O/c1-2-11-5-4(7)3-9-6(8)10-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHYOQWWHLEBDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-4-ethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Bromo-2-chloro-4-ethoxypyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights and methodologies for researchers working with this and structurally related molecules.
Molecular Identity and Structure
This compound is a substituted pyrimidine characterized by the presence of bromo, chloro, and ethoxy functional groups. These substituents significantly influence the molecule's electronic properties, reactivity, and potential biological activity.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1289005-72-6 | [1] |
| Molecular Formula | C₆H₆BrClN₂O | [1] |
| Molecular Weight | 237.48 g/mol | [1] |
| Canonical SMILES | CCOC1=NC(=NC=C1Br)Cl | N/A |
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following properties are predicted based on the analysis of structurally similar compounds, such as 5-bromo-2-chloropyrimidine and various substituted pyrimidines. These values should be considered estimates and require experimental validation.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Notes |
| Melting Point | 70-85 °C | Based on the melting point of 5-bromo-2-chloropyrimidine (73-79 °C), the ethoxy group is expected to have a minor effect. |
| Boiling Point | > 200 °C (at 760 mmHg) | Pyrimidine derivatives with similar molecular weights tend to have high boiling points. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile).[2][3][4] | The presence of the ethoxy group may confer slight solubility in polar aprotic solvents. Insoluble in water. |
| Appearance | White to off-white or pale yellow crystalline solid or powder.[2][3] | Based on the appearance of similar pyrimidine compounds. |
Spectroscopic Profile: A Predictive Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra are not publicly available, we can predict the key features based on the analysis of analogous structures.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The ethoxy group should present as a triplet (CH₃) and a quartet (CH₂). A single singlet in the aromatic region would correspond to the proton at the C6 position of the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen, chlorine, and bromine atoms, as well as the electron-donating ethoxy group.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition. The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
Experimental Protocols for Physicochemical Characterization
To facilitate the validation of the predicted properties, the following experimental workflows are recommended.
Workflow for Determining Physicochemical Properties
Caption: Experimental workflow for physicochemical characterization.
Step-by-Step Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Reference the chemical shifts to the residual solvent peak.
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Reference the chemical shifts to the solvent peak.[5]
-
Safety and Handling
Table 3: GHS Hazard Statements for Structurally Similar Compounds
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[3][10] |
| H315 | Causes skin irritation.[7][8][10] |
| H319 | Causes serious eye irritation.[7][8][10] |
| H335 | May cause respiratory irritation.[7][9][10] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[7][8][10][11]
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[10][11]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7][10]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][8]
First Aid Measures
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8][11]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][10][11]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][11]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[3][10]
Synthesis and Reactivity
This compound is a synthetic building block. Its reactivity is dictated by the pyrimidine core and the attached functional groups. The chloro and bromo substituents are potential sites for nucleophilic substitution and cross-coupling reactions, respectively. This makes it a versatile intermediate for the synthesis of more complex molecules.
Logical Flow of a Typical Synthetic Application
Caption: Potential synthetic transformations of the title compound.
Conclusion
This compound is a valuable research chemical with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet available, this guide provides a robust framework of predicted properties and established methodologies for its characterization. Rigorous experimental validation of the data presented herein is strongly encouraged to ensure the success and reproducibility of future research endeavors.
References
- 1. chemwhat.com [chemwhat.com]
- 2. chembk.com [chembk.com]
- 3. sandoopharma.com [sandoopharma.com]
- 4. 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aksci.com [aksci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
A Comprehensive Guide to the Synthesis of 5-Bromo-2-chloro-4-ethoxypyrimidine from 5-Bromouracil: A Senior Application Scientist's Perspective
Executive Summary: This technical guide provides a detailed, two-step synthetic pathway for the preparation of 5-Bromo-2-chloro-4-ethoxypyrimidine, a valuable heterocyclic building block, starting from the readily available 5-bromouracil. The synthesis involves an initial chlorination to form the key intermediate, 5-bromo-2,4-dichloropyrimidine, followed by a regioselective nucleophilic aromatic substitution to introduce the ethoxy group at the C4 position. This document elucidates the underlying chemical principles, provides field-proven experimental protocols, and offers insights into the causality behind procedural choices, targeting researchers and professionals in synthetic chemistry and drug development.
Introduction: The Significance of Halogenated Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural compounds like nucleic acids and a significant percentage of small-molecule drugs approved by the US FDA.[1] Halogenated pyrimidines, in particular, are exceptionally versatile intermediates. The strategic placement of halogen atoms allows for selective functionalization through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2][3]
The target molecule, this compound, and its precursor, 5-bromouracil, are exemplary of this chemical utility. 5-Bromouracil is a well-known base analog of thymine and is used experimentally as a mutagen.[4][5] Its conversion into more complex derivatives is a common strategy for accessing novel chemical entities. This guide details an efficient and reliable pathway to synthesize this compound, a process hinging on the controlled transformation of the uracil ring into a highly reactive dichlorinated intermediate.
Overall Synthetic Strategy
The conversion of 5-bromouracil to this compound is efficiently achieved in two distinct synthetic steps. This strategy leverages the inherent reactivity of the starting material and the predictable regioselectivity of the intermediate.
-
Chlorination: 5-Bromouracil is first converted to the highly reactive intermediate 5-bromo-2,4-dichloropyrimidine. This is achieved by treating the starting material with a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
-
Regioselective Ethoxylation: The intermediate, 5-bromo-2,4-dichloropyrimidine, undergoes a selective nucleophilic aromatic substitution (SNAr) with an ethoxide source to yield the final product. The reaction proceeds with high regioselectivity at the C4 position of the pyrimidine ring.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Bromouracil - Wikipedia [en.wikipedia.org]
- 5. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-2-chloro-4-ethoxypyrimidine (CAS Number 1289005-72-6): Properties, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-4-ethoxypyrimidine is a halogenated pyrimidine derivative that serves as a versatile synthetic building block in medicinal chemistry. The pyrimidine scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The strategic placement of bromo, chloro, and ethoxy groups on this pyrimidine core offers multiple reactive sites, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide provides a comprehensive overview of the known properties, predicted reactivity, and potential applications of this compound, with a focus on its utility for researchers and professionals in the field of drug development. While specific experimental data for this compound is limited, this guide will draw upon data from its close structural analog, 5-Bromo-2-chloro-4-methoxypyrimidine, to provide valuable insights into its chemical behavior.
Chemical and Physical Properties
A summary of the fundamental properties of this compound is presented below. It is important to note that while some properties are reported, others are predicted based on the behavior of structurally similar compounds.
| Property | Value | Source |
| CAS Number | 1289005-72-6 | N/A |
| Molecular Formula | C6H6BrClN2O | --INVALID-LINK-- |
| Molecular Weight | 237.48 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and ethanol (predicted based on analog) | --INVALID-LINK-- |
| Storage | Inert atmosphere, store in freezer, under -20°C | --INVALID-LINK-- |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be relatively simple, showing signals for the ethoxy group protons and the lone proton on the pyrimidine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | Singlet | 1H | H-6 |
| ~4.4 | Quartet | 2H | -OCH₂CH₃ |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen, chlorine, and bromine atoms, and the electron-donating ethoxy group.
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C-4 |
| ~160 | C-2 |
| ~158 | C-6 |
| ~109 | C-5 |
| ~65 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Predicted Mass Spectrometry Data
The mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes.[1] High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of the chloro and bromo substituents, allowing for selective functionalization of the pyrimidine ring.[2] The electron-deficient nature of the pyrimidine ring activates the halogen atoms towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[2][3]
Caption: Key reaction pathways for the functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. In dihalogenated pyrimidines, the reactivity of the carbon-halogen bond in palladium-catalyzed reactions generally follows the order C-I > C-Br > C-Cl. Therefore, the C5-bromo position of this compound is expected to be more reactive than the C2-chloro position, allowing for selective coupling with boronic acids at the C5 position.[2]
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, selective amination can likely be achieved at the more reactive C5-bromo position under carefully controlled conditions. However, with different catalysts and conditions, amination at the C2-chloro position is also feasible.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack. The C2-chloro group in this compound is activated by both adjacent nitrogen atoms, making it a prime site for nucleophilic aromatic substitution.[3] This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alcohols, and thiols, providing a complementary method for functionalization to the palladium-catalyzed reactions.
Experimental Protocols (Analogous)
The following are generalized experimental protocols for key reactions, based on established procedures for the analogous compound, 5-Bromo-2-chloro-4-methoxypyrimidine.[2][4] These should serve as a starting point, and optimization for the ethoxy derivative is recommended.
General Protocol for Suzuki-Miyaura Coupling at the C5-Position
-
To a dry reaction flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture with stirring to a temperature of 80-100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
General Protocol for Nucleophilic Aromatic Substitution at the C2-Position
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Add the amine nucleophile (1.0-1.2 equiv.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.) if the amine is used as its salt.
-
Heat the reaction mixture to reflux (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Applications in Drug Development
While direct applications of this compound in drug development are not extensively documented, its structural motifs are prevalent in many biologically active molecules. Substituted pyrimidines are known to act as inhibitors of various protein kinases, making them attractive scaffolds for the development of anticancer agents.[4] The ability to selectively functionalize the 2 and 5 positions of the pyrimidine ring allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific biological targets.
For instance, the related compound 5-bromo-2-chloro-4'-ethoxy diphenylmethane is a key intermediate in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. This suggests that this compound could be a valuable precursor for the synthesis of other diarylmethane or related structures with potential therapeutic applications.
Availability
This compound is commercially available from various chemical suppliers. Researchers can procure this compound for laboratory and research purposes. It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the material.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A safety data sheet (SDS) should be consulted before use.[3] General safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its differential reactivity at the C2-chloro and C5-bromo positions allows for selective and sequential functionalization, enabling the synthesis of a wide array of substituted pyrimidine derivatives. While specific experimental data for this compound is sparse, the well-documented chemistry of its methoxy analog provides a strong foundation for designing synthetic routes and predicting its chemical behavior. As the demand for novel heterocyclic compounds in drug development continues to grow, the utility of this compound as a key synthetic intermediate is likely to increase.
References
5-Bromo-2-chloro-4-ethoxypyrimidine structural elucidation and characterization
An In-Depth Technical Guide to the Structural Elucidation and Characterization of 5-Bromo-2-chloro-4-ethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrimidines
Substituted pyrimidines are a cornerstone of medicinal chemistry and materials science, forming the core scaffold of numerous therapeutic agents and functional materials. The compound this compound is a versatile heterocyclic building block, engineered with multiple reactive sites that allow for selective functionalization. The strategic placement of the bromine atom at the C5 position and the chlorine atom at the C2 position enables a range of synthetic transformations, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The ethoxy group at C4 modulates the electronic properties of the pyrimidine ring.
This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structural elucidation and characterization of this compound. As a Senior Application Scientist, the emphasis here is not merely on the data itself, but on the causal logic behind the selection of experiments, the interpretation of the resulting data, and the establishment of a self-validating analytical workflow. While specific published spectra for this exact compound are not abundant, this guide will leverage data from closely related analogues to present a robust predictive framework for its characterization.
Core Analytical Techniques for Structural Validation
A multi-technique approach is indispensable for the rigorous structural confirmation of a novel or synthesized molecule like this compound. The primary methods, each providing a unique piece of the structural puzzle, include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To define the carbon-hydrogen framework and atomic connectivity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups and bond vibrations.
-
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a single crystal, providing the most definitive structural proof.
The following sections will delve into the experimental protocols for these techniques and provide an expert interpretation of the expected data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of pyrimidine derivatives.
Expected ¹H and ¹³C NMR Spectral Features
For this compound, the ¹H NMR spectrum is expected to be relatively simple, showcasing signals for the ethoxy protons and the lone proton on the pyrimidine ring. The ¹³C NMR spectrum will display distinct signals for each of the six carbon atoms. The chemical shifts are influenced by the electronegativity of the nitrogen, chlorine, and bromine atoms, as well as the electron-donating effect of the ethoxy group.
Based on data from the analogous 5-Bromo-2-chloro-4-methoxypyrimidine, we can predict the approximate chemical shifts for the ethoxy derivative. The primary difference will be the presence of a quartet and a triplet for the ethoxy group, in place of the singlet for the methoxy group.
Data Presentation: Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Assignment | Rationale for Prediction |
| ¹H | ~8.4 | Singlet | H-6 | The lone proton on the pyrimidine ring is deshielded by the adjacent electronegative nitrogen atoms and the bromine atom. |
| ¹H | ~4.5 | Quartet | -OCH₂CH₃ | The methylene protons are adjacent to the electron-withdrawing oxygen atom. |
| ¹H | ~1.4 | Triplet | -OCH₂CH₃ | The methyl protons are further from the oxygen and show a typical triplet splitting pattern. |
| ¹³C | ~162 | Singlet | C-4 | Carbon attached to the ethoxy group, significantly downfield due to the oxygen's electronegativity. |
| ¹³C | ~161 | Singlet | C-2 | Carbon bearing the chlorine atom, deshielded by both the chlorine and the adjacent nitrogen atoms. |
| ¹³C | ~159 | Singlet | C-6 | Carbon attached to the only ring proton, downfield due to the influence of the adjacent nitrogen. |
| ¹³C | ~108 | Singlet | C-5 | Carbon bearing the bromine atom; its chemical shift is influenced by the heavy atom effect of bromine. |
| ¹³C | ~65 | Singlet | -OCH₂CH₃ | Methylene carbon of the ethoxy group. |
| ¹³C | ~14 | Singlet | -OCH₂CH₃ | Methyl carbon of the ethoxy group. |
Note: These are predicted values and may vary slightly based on experimental conditions.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation:
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Typical acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 16 for sufficient signal-to-noise.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence.
-
Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.
-
A higher number of scans (e.g., 1024-4096) is required due to the low natural abundance of ¹³C.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that provides crucial information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and confirmation of the elemental composition of a compound.
Expected Mass Spectrum
The mass spectrum of this compound (Molecular Formula: C₆H₆BrClN₂O, Molecular Weight: 237.48 g/mol ) is expected to show a distinctive molecular ion peak cluster. This is due to the presence of the isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic pattern is a powerful diagnostic tool for confirming the presence of these halogens.
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which can then be used to confirm the elemental composition with high accuracy.
Data Presentation: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Relative Abundance Pattern | Interpretation |
| [M]⁺ | 236/238/240 | Complex pattern due to Br and Cl isotopes | Molecular ion peak cluster |
| [M-C₂H₄]⁺ | 208/210/212 | Complex pattern | Loss of ethylene from the ethoxy group |
| [M-OC₂H₅]⁺ | 191/193/195 | Complex pattern | Loss of the ethoxy radical |
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
-
Ionization Method:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): A softer ionization technique, often used for less volatile or more fragile molecules.
-
-
Data Acquisition:
-
The sample is introduced into the mass spectrometer.
-
The instrument is scanned over a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions.
Expected IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, aliphatic C-H, C=C, C=N, C-O, C-Cl, and C-Br bonds.
Data Presentation: Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 | C-H stretch | Aromatic C-H |
| 2980-2850 | C-H stretch | Aliphatic C-H (ethoxy group) |
| ~1580, ~1470 | C=C and C=N stretch | Pyrimidine ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1050 | C-Cl stretch | Chloro group |
| ~680 | C-Br stretch | Bromo group |
Reference data for similar compounds can be found in various spectroscopic databases and literature.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
-
Data Acquisition:
-
The sample is placed in an FTIR spectrometer.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. This technique is the gold standard for structural elucidation, provided a suitable single crystal can be grown.
Expected Crystallographic Features
A successful single-crystal X-ray analysis of this compound would reveal a planar pyrimidine ring with the substituents' precise spatial orientation. The bond lengths and angles would be consistent with a substituted aromatic heterocyclic system. The crystal packing would show intermolecular interactions that stabilize the crystal lattice.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth:
-
Grow a single crystal of suitable size and quality by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer in an X-ray diffractometer.
-
Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the collected diffraction data.
-
Integrated Analytical Workflow
The following diagram illustrates the logical flow of experiments for the comprehensive characterization of this compound.
Caption: An integrated workflow for the synthesis, purification, and multi-technique structural elucidation of this compound.
Conclusion
The structural elucidation of this compound requires a synergistic application of modern analytical techniques. This guide has outlined the core methodologies, from NMR and mass spectrometry to IR spectroscopy and X-ray crystallography, providing a framework for researchers to approach the characterization of this and similar substituted pyrimidines. By understanding the "why" behind each experimental choice and the expected outcomes, scientists can confidently and efficiently validate the structure of their compounds, paving the way for their application in drug discovery and materials science.
Navigating the Solubility Landscape of 5-Bromo-2-chloro-4-ethoxypyrimidine: A Technical Guide for Researchers
Introduction: The Critical Role of Solubility in Drug Discovery
In the intricate world of drug development, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges. Among the most fundamental of these is the compound's solubility. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's solubility in various organic solvents is not merely an academic exercise; it is a critical determinant of its viability. Poor solubility can lead to difficulties in formulation, unreliable results in biological assays, and ultimately, the failure of a promising compound.
Deconstructing the Molecule: Predicting Solubility from Structure
The solubility of an organic compound is governed by the principle of "like dissolves like," which refers to the polarity of the solute and the solvent. The molecular structure of 5-Bromo-2-chloro-4-ethoxypyrimidine offers several clues to its likely solubility behavior.
The core of the molecule is a pyrimidine ring , a heterocyclic aromatic system containing two nitrogen atoms. This ring system introduces a degree of polarity to the molecule. The presence of a bromo and a chloro substituent, both electronegative halogens, further influences the electron distribution and polarity of the molecule. The ethoxy group (-OCH2CH3) is a moderately polar functional group that can also participate in dipole-dipole interactions.
Based on these structural features, it is reasonable to predict that this compound will exhibit limited solubility in non-polar solvents and greater solubility in polar solvents. The presence of the nitrogen atoms in the pyrimidine ring and the oxygen atom in the ethoxy group provides sites for potential hydrogen bonding with protic solvents, although the molecule as a whole is not a strong hydrogen bond donor. Therefore, good solubility is anticipated in polar aprotic solvents that can engage in dipole-dipole interactions, and moderate solubility in polar protic solvents.
dot```dot graph Mol_Solubility_Logic { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="this compound", fillcolor="#F1F3F4"]; B [label="Structural Features", fillcolor="#F1F3F4"]; C [label="Pyrimidine Ring\n(Polar, N atoms)", fillcolor="#FFFFFF"]; D [label="Bromo & Chloro Substituents\n(Electronegative)", fillcolor="#FFFFFF"]; E [label="Ethoxy Group\n(Moderately Polar, O atom)", fillcolor="#FFFFFF"]; F [label="Solvent Class", fillcolor="#F1F3F4"]; G [label="Polar Aprotic\n(e.g., DMF, DMSO, Acetone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Polar Protic\n(e.g., Ethanol, Methanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Non-Polar\n(e.g., Hexane, Toluene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Predicted Solubility", fillcolor="#FBBC05"];
A -> B [len=1.5]; B -> C [len=1.5]; B -> D [len=1.5]; B -> E [len=1.5]; C -> G [label="Dipole-Dipole\nInteractions", dir=none]; D -> G [dir=none]; E -> G [dir=none]; C -> H [label="Potential H-Bonding\n(acceptor)", dir=none]; E -> H [dir=none]; G -> J [label="High"]; H -> J [label="Moderate"]; I -> J [label="Low"]; F -> G [style=invis]; F -> H [style=invis]; F -> I [style=invis]; }
Caption: Experimental workflow for solubility determination.
Predicted Solubility Profile in Common Organic Solvents
Based on the structural analysis and data from related pyrimidine derivatives, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | High | Strong dipole-dipole interactions between the solvent and the polar pyrimidine ring and substituents. |
| Dimethyl sulfoxide (DMSO) | High | Similar to DMF, DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |
| Acetone | Moderate to High | A polar aprotic solvent that should effectively solvate the molecule. | |
| Acetonitrile | Moderate | Less polar than DMF and DMSO, but should still offer moderate solubility. | |
| Polar Protic | Ethanol | Moderate | Can act as a hydrogen bond acceptor and engage in dipole-dipole interactions. |
| Methanol | Moderate | Similar to ethanol, with slightly higher polarity. | |
| Water | Low | The non-polar hydrocarbon portion of the ethoxy group and the overall molecular size limit aqueous solubility. | |
| Non-Polar | Hexane | Low | "Like dissolves like" principle; significant mismatch in polarity. |
| Toluene | Low to Moderate | The aromatic nature of toluene may offer some weak π-π stacking interactions with the pyrimidine ring. | |
| Dichloromethane (DCM) | Moderate | A solvent of intermediate polarity that may effectively solvate the molecule. |
Safety, Handling, and Disposal
As a halogenated organic compound, this compound should be handled with appropriate safety precautions. [1]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound and organic solvents.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Waste Disposal: Dispose of all chemical waste, including unused compound and spent solvents, in accordance with local and institutional regulations. Halogenated and non-halogenated solvent waste streams should typically be segregated. [2][3]
Conclusion
While a definitive quantitative solubility profile of this compound awaits experimental determination, this guide provides a robust framework for researchers to approach this critical aspect of drug discovery. By understanding the interplay of its molecular structure with different solvent properties and by employing a rigorous experimental methodology, scientists can confidently characterize its solubility, a key step in unlocking its therapeutic potential.
References
The Strategic Utility of 5-Bromo-2-chloro-4-ethoxypyrimidine in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Pyrimidine Core and the Advantage of Strategic Substitution
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology and virology.[1] Its prevalence stems from its ability to mimic the purine bases of DNA and RNA, allowing it to interact with a wide array of biological targets. However, the true potential of the pyrimidine core is unlocked through precise and strategic functionalization. 5-Bromo-2-chloro-4-ethoxypyrimidine is a highly versatile building block that epitomizes this principle. Its unique arrangement of substituents—a reactive chloro group at the C2 position, a more reactive bromo group at the C5 position, and an electron-donating ethoxy group at the C4 position—provides medicinal chemists with a powerful tool for sequential and regioselective synthesis. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this valuable intermediate, offering both foundational knowledge and actionable protocols for researchers in the field.
Synthesis of this compound: A Proposed Pathway
While specific literature detailing the synthesis of this compound is not abundant, a reliable synthetic route can be extrapolated from the well-documented synthesis of its methoxy analog.[2] The proposed synthesis begins with the commercially available 5-bromo-2,4-dichloropyrimidine.
The key transformation is a regioselective nucleophilic aromatic substitution (SNAr) at the C4 position. The C4-chloro is more activated towards nucleophilic attack than the C2-chloro in 2,4-dichloropyrimidines. This selectivity is driven by the greater electron-withdrawing capacity of the nitrogen at position 3 influencing the C4 position. By treating 5-bromo-2,4-dichloropyrimidine with one equivalent of sodium ethoxide in ethanol at a controlled temperature, the ethoxy group can be selectively introduced at the C4 position.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Anhydrous Ethanol (EtOH)
-
Sodium metal (Na)
-
Nitrogen gas (N₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under a nitrogen atmosphere, carefully add sodium metal (1.0 equivalent) to anhydrous ethanol at 0°C to generate sodium ethoxide in situ.
-
Once all the sodium has reacted, add a solution of 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous ethanol dropwise to the sodium ethoxide solution at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
The Dichotomy of Reactivity: A Chemist's Playground
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. This allows for a stepwise and controlled functionalization of the pyrimidine core, a crucial strategy in building complex molecules and exploring structure-activity relationships (SAR).
The electron-deficient nature of the pyrimidine ring activates both halogens towards different, yet complementary, reaction pathways.[3]
-
C2-Chloro Position: This position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing effect of the two ring nitrogens makes the C2 carbon electrophilic and prone to attack by nucleophiles such as amines, alcohols, and thiols.
-
C5-Bromo Position: While less reactive in SNAr, the C5-bromo position is the primary site for palladium-catalyzed cross-coupling reactions . The general reactivity trend for halogens in these reactions is I > Br > Cl, making the C-Br bond significantly more reactive than the C-Cl bond towards oxidative addition to a palladium(0) catalyst.[3]
This differential reactivity enables a modular approach to synthesis, where one position can be selectively modified while leaving the other intact for a subsequent transformation.
Caption: Differential reactivity of this compound.
Key Transformations and Experimental Protocols
The following sections provide generalized, yet detailed, protocols for the most common and impactful reactions involving this compound. It is important to note that while the ethoxy compound is the focus, these protocols are largely based on established procedures for the analogous and well-studied 5-Bromo-2-chloro-4-methoxypyrimidine, with similar reactivity and outcomes expected.[3]
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
SNAr is a powerful method for introducing a wide variety of nucleophiles at the C2 position. Amination is a particularly common transformation, as the resulting 2-aminopyrimidine is a key pharmacophore in many kinase inhibitors.[4]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add the desired amine nucleophile (1.0-1.2 equiv.). If the amine is provided as a salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv.).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The C5-bromo position is ideal for introducing carbon-carbon and carbon-nitrogen bonds, which are crucial for building molecular complexity and exploring the SAR of the "southern" region of the molecule.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between the pyrimidine core and various aryl or heteroaryl groups.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction Conditions: Heat the reaction mixture with stirring to a temperature of 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.
While SNAr is effective for amination at C2, the Buchwald-Hartwig amination allows for the introduction of an amino group at the C5 position, offering an alternative vector for SAR exploration.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv.).
-
Addition of Reagents: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Heat the reaction mixture with stirring to a temperature of 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
| Reaction Type | Position | Key Reagents | Typical Conditions |
| SNAr | C2-Chloro | Amine, Alcohol, or Thiol Nucleophile | 80-120 °C, Polar Solvent (EtOH, DMF) |
| Suzuki-Miyaura | C5-Bromo | Boronic Acid/Ester, Pd Catalyst, Base | 80-100 °C, Dioxane/Water |
| Buchwald-Hartwig | C5-Bromo | Amine, Pd Catalyst, Ligand, Base | 80-110 °C, Toluene or Dioxane |
| Stille Coupling | C5-Bromo | Organostannane, Pd Catalyst | 80-110 °C, Toluene or DMF |
| Table 1: Summary of Key Reactions. Note: These are generalized conditions and may require optimization for specific substrates. |
Application in Drug Discovery: A Case Study in Anti-HIV Agent Synthesis
The strategic functionalization enabled by 5-bromo-2-chloro-4-alkoxypyrimidines is exemplified in the synthesis of novel anti-HIV agents.[2] While the specific example utilizes the methoxy analog, the synthetic logic is directly applicable to the ethoxy variant. These compounds are designed as pyrimidone derivatives that function as selective cytotoxic agents against HIV-infected cells.[2]
The synthesis leverages the differential reactivity of the pyrimidine core. A key step involves the displacement of the C2-chloro group with an appropriate amine nucleophile, followed by a Suzuki coupling at the C5-bromo position to introduce a substituted aryl group. This modular approach allows for the rapid generation of a library of compounds for biological screening.
References
The Strategic Utility of 5-Bromo-2-chloro-4-ethoxypyrimidine in Modern Drug Discovery: A Technical Guide
Foreword: The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
To the discerning researcher in drug discovery, the pyrimidine core is a familiar and welcome sight. This nitrogen-containing heterocycle is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including several FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, most notably through hydrogen bonding, and its capacity to serve as a versatile scaffold for the presentation of diverse pharmacophoric elements. This guide delves into the specific potential of a highly functionalized pyrimidine derivative, 5-Bromo-2-chloro-4-ethoxypyrimidine, as a strategic building block in the synthesis of next-generation therapeutics.
The Synthetic Versatility of this compound: A Chemist's Perspective
The synthetic utility of this compound lies in the differential reactivity of its substituents, offering a platform for sequential and regioselective modifications. This allows for the construction of complex molecular architectures from a single, readily accessible starting material.
Proposed Synthesis of this compound
Representative Synthetic Protocol:
A multi-step synthesis starting from 2,4-dihydroxypyrimidine (uracil) is a logical approach.
-
Bromination: Uracil is first brominated at the 5-position using a suitable brominating agent such as N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF).
-
Chlorination: The resulting 5-bromouracil is then subjected to chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃), which will convert both hydroxyl groups to chloro substituents, yielding 5-bromo-2,4-dichloropyrimidine.[3]
-
Ethoxylation: Selective nucleophilic substitution at the more reactive C4 position is then achieved by reacting 5-bromo-2,4-dichloropyrimidine with sodium ethoxide in ethanol at controlled temperatures. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in such systems.
Key Chemical Transformations: A Gateway to Molecular Diversity
The true power of this compound as a building block is realized through its capacity to undergo a variety of subsequent chemical transformations with high regioselectivity. The electron-deficient nature of the pyrimidine ring activates both the C2-chloro and C5-bromo positions for distinct, orthogonal reactions.
1.2.1. Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The carbon-bromine bond at the C5 position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at the C2 position.[4] This differential reactivity is the cornerstone of its utility, allowing for the selective introduction of aryl, heteroaryl, or alkyl groups at the C5 position while leaving the C2-chloro group untouched for subsequent functionalization.
Table 1: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |
| Suzuki-Miyaura Coupling | Boronic acids/esters | Pd(PPh₃)₄, PdCl₂(dppf) | C-C |
| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | C-C |
| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tol)₃ | C-C |
| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | C-C |
| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃, Xantphos | C-N |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).
-
Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel.
1.2.2. Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chloro group at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring.[4] This allows for the facile introduction of a wide array of nucleophiles, most commonly amines, to generate 2-amino-pyrimidine derivatives.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol outlines a general method for the reaction of this compound with a primary or secondary amine.
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).
-
Add the desired amine (1.1 equiv.) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 equiv.).
-
The reaction mixture is heated to reflux (typically 80-120 °C) and monitored by TLC or LC-MS.
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Potential Applications in Drug Discovery: Targeting Key Biological Pathways
The 2,4,5-trisubstituted pyrimidine scaffold accessible from this compound is a privileged motif in numerous classes of biologically active compounds. The ability to independently and selectively modify the C2 and C5 positions allows for the fine-tuning of steric and electronic properties to optimize interactions with a specific biological target.
Kinase Inhibitors: A Prominent Application
A significant number of clinically approved and investigational kinase inhibitors feature a 2,4-disubstituted pyrimidine core.[5] This scaffold acts as a hinge-binding motif, mimicking the adenine core of ATP. The substituent at the C2 position often forms critical hydrogen bonds with the kinase hinge region, while the substituent at the C4 or C5 position can be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.
Workflow for Kinase Inhibitor Discovery:
Caption: A generalized workflow for the discovery of kinase inhibitors.
Case Study: EGFR/ALK Dual Kinase Inhibitors
In the development of dual inhibitors for Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), a 2,4,5-trisubstituted pyrimidine scaffold proved to be highly effective.[5] While the reported synthesis started from a different pyrimidine derivative, the core structure highlights the potential of molecules accessible from this compound. In such a scenario, the C5-substituent could be an aryl or heteroaryl group introduced via Suzuki coupling, and the C2-amino substituent could be varied to optimize interactions with the kinase active site. The ethoxy group at the C4 position would likely occupy a hydrophobic pocket.
Modulators of G-Protein Coupled Receptors (GPCRs)
GPCRs represent another major class of drug targets where pyrimidine derivatives have found utility. The pyrimidine core can serve as a scaffold to position substituents that interact with specific residues within the transmembrane domains or allosteric sites of the receptor. The ability to introduce diverse functionality at both the C2 and C5 positions of this compound makes it an attractive starting point for the synthesis of GPCR modulators.
Signaling Pathway for a Generic GPCR:
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.
Other Therapeutic Areas
The versatility of the 2,4,5-trisubstituted pyrimidine scaffold extends beyond kinase and GPCR modulation. Research has demonstrated the potential of such compounds as anticancer agents through mechanisms like tubulin polymerization inhibition, as well as their utility as antiviral and anti-inflammatory agents.[6][7] The ability to rapidly generate a diverse library of compounds from this compound makes it a valuable tool for screening against a wide range of biological targets.
Conclusion and Future Outlook
This compound represents a highly valuable and versatile building block for modern drug discovery. Its key strengths lie in the differential reactivity of its chloro and bromo substituents, enabling selective and sequential functionalization to rapidly access a diverse chemical space of 2,4,5-trisubstituted pyrimidines. This scaffold is a proven pharmacophore in numerous therapeutic areas, most notably in the development of kinase inhibitors. As the demand for novel, highly selective, and potent therapeutics continues to grow, the strategic application of such well-designed chemical building blocks will be paramount to the success of future drug discovery endeavors.
References
- 1. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]
- 2. CN114044739B - Synthetic method for preparing 5-bromo-2-chloro-4' -ethoxy diphenylmethane - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-ethoxypyrimidine
Abstract
This comprehensive guide provides detailed application notes and optimized protocols for the Buchwald-Hartwig amination of 5-Bromo-2-chloro-4-ethoxypyrimidine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the strategic considerations for achieving high-yield, regioselective C-N bond formation on this dihalogenated pyrimidine scaffold. We will explore the underlying mechanistic principles, the critical role of ligand and base selection, and provide step-by-step experimental procedures. Furthermore, this guide offers troubleshooting strategies and visual aids to facilitate the successful application of this pivotal transformation in synthetic chemistry.
Introduction: Strategic Importance of Pyrimidine Functionalization
The pyrimidine core is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively introduce nitrogen-based substituents onto this heterocyclic scaffold is therefore of paramount importance in the discovery and development of novel molecular entities. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often suffer from limited scope and harsh reaction conditions.[1][2]
The substrate, this compound, presents a unique synthetic challenge and opportunity due to the presence of two distinct halogen atoms. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for programmed, regioselective functionalization, making it a highly valuable building block in multi-step synthetic sequences.[3][4]
The Principle of Regioselectivity: A Tale of Two Halogens
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step in the catalytic cycle.[5][6] The reactivity of aryl halides generally follows the trend: I > Br > Cl > F.[3][7] This established hierarchy of reactivity is a cornerstone of our synthetic strategy.
For this compound, the C-Br bond at the 5-position is inherently more reactive towards oxidative addition than the C-Cl bond at the 2-position.[8] This intrinsic difference allows for the selective amination at the C5 position while leaving the C2 chloro-substituent untouched for subsequent transformations. Achieving amination at the less reactive C2 position, conversely, necessitates more forcing conditions and specialized, highly active catalyst systems.[3]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. A simplified representation is depicted below. The choice of each component—palladium precursor, ligand, and base—is critical for the efficiency and selectivity of the reaction.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) complex.[6][9] Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[10][11]
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection and optimization of several key parameters.
Palladium Precursor
A variety of palladium(0) and palladium(II) precursors can be utilized. Common choices include:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : A common and effective Pd(0) source.
-
Pd(OAc)₂ (Palladium(II) acetate) : A stable and widely used Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[12]
For routine applications, Pd(OAc)₂ is often preferred due to its air stability and cost-effectiveness.
Ligand Selection: The Heart of the Catalyst
The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For the amination of electron-rich and potentially coordinating substrates like our pyrimidine, bulky and electron-rich biaryl phosphine ligands are generally the most effective.[13][14]
| Ligand | Structure | Key Features & Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for a broad range of substrates, including aryl chlorides.[15] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Excellent for coupling secondary amines with aryl chlorides.[16] |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Promotes the monoarylation of primary amines with aryl chlorides.[16] |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | A classic bidentate ligand, useful for coupling primary amines.[13] |
Recommendation: For the selective amination at the C5-Br position of this compound, XPhos is an excellent starting point due to its high reactivity and broad applicability.
Base Selection: The Driving Force
The base plays a crucial role in the deprotonation of the amine, facilitating the formation of the key palladium-amido intermediate. The choice of base depends on the pKa of the amine and the sensitivity of the functional groups on the substrate.
| Base | pKa of Conjugate Acid | Common Applications & Considerations |
| NaOtBu | ~19 | A strong, non-nucleophilic base, widely used and highly effective.[5] Can be sensitive to moisture. |
| K₃PO₄ | ~12.3 | A milder base, often used with more sensitive substrates. |
| Cs₂CO₃ | ~10.3 | A weak base with good solubility, suitable for base-sensitive functional groups.[5] |
Recommendation: For most primary and secondary amines, sodium tert-butoxide (NaOtBu) is the base of choice for its high efficacy. For more delicate substrates, a screen of weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary.
Solvent and Temperature
Anhydrous, degassed solvents are essential to prevent catalyst deactivation and competing side reactions.
-
Toluene and Dioxane: The most commonly employed solvents for Buchwald-Hartwig aminations.
-
Temperature: Reactions are typically conducted at elevated temperatures, ranging from 80 to 110 °C, to ensure a reasonable reaction rate.[17]
Experimental Protocols
Safety Precaution: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Always consult the Safety Data Sheets (SDS) for all reagents prior to use.[3]
General Protocol for Selective C5 Amination
This protocol provides a robust starting point for the selective amination at the C5-bromo position.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.5 equiv)
-
Anhydrous, degassed toluene (0.2 M concentration of the limiting reagent)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (N₂ or Ar)
-
Standard laboratory glassware and syringes
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), NaOtBu (1.5 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 equiv) followed by anhydrous, degassed toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-2-chloro-4-ethoxypyrimidine derivative.
Troubleshooting and Optimization
Low yields or incomplete reactions are common challenges in cross-coupling chemistry. The following decision tree provides a logical workflow for troubleshooting.
Figure 2: A decision tree for troubleshooting low-yield Buchwald-Hartwig amination reactions.
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly valuable transformation for the synthesis of functionalized pyrimidine derivatives. By understanding the principles of regioselectivity and carefully optimizing the reaction parameters—particularly the choice of ligand and base—researchers can achieve high yields of the desired C5-aminated product. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this reaction in the pursuit of novel chemical entities for drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 13. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.rug.nl [research.rug.nl]
- 17. jk-sci.com [jk-sci.com]
The Synthetic Chemist's Guide to Nucleophilic Aromatic Substitution of 5-Bromo-2-chloro-4-ethoxypyrimidine: Application Notes and Protocols
Introduction: The Strategic Value of a Dihalogenated Pyrimidine Scaffold
In the landscape of modern medicinal chemistry and drug development, pyrimidine derivatives are foundational scaffolds, present in a vast array of therapeutic agents due to their diverse biological activities.[1][2][3] The strategic functionalization of the pyrimidine core is a cornerstone of library synthesis and lead optimization. 5-Bromo-2-chloro-4-ethoxypyrimidine emerges as a highly versatile building block, offering multiple, differentially reactive sites for the introduction of molecular diversity. Its unique substitution pattern—featuring two distinct halogen atoms and an electron-donating ethoxy group—provides a rich platform for chemical transformations, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4][5]
This guide provides an in-depth analysis of the nucleophilic aromatic substitution (SNAr) reactions of this compound. We will delve into the mechanistic principles governing its reactivity, present detailed, field-proven protocols for substitution with common nucleophiles, and offer expert insights to navigate potential synthetic challenges. The information is curated for researchers, scientists, and drug development professionals aiming to leverage this scaffold in the synthesis of novel compounds.
Pillar 1: Understanding the Reactivity Landscape
The reactivity of this compound in SNAr reactions is governed by the interplay of the electron-deficient nature of the pyrimidine ring and the electronic effects of its substituents. The two ring nitrogen atoms act as powerful electron-withdrawing groups, reducing the electron density of the ring and making it susceptible to attack by nucleophiles.[5]
Regioselectivity: The C2-Chloro Position as the Primary SNAr Hotspot
A critical aspect of this substrate is the predictable regioselectivity of SNAr reactions. The primary site for nucleophilic attack is the carbon atom bearing the chloro substituent at the C2 position. This selectivity is attributed to several factors:
-
Activation by Adjacent Nitrogens: The C2 position is flanked by both ring nitrogen atoms, which provide powerful resonance stabilization to the negative charge developed in the Meisenheimer intermediate—the key intermediate in an SNAr reaction.[4]
-
Influence of the Ethoxy Group: The electron-donating ethoxy group at the C4 position deactivates this position towards nucleophilic attack.[2]
-
Relative Reactivity of Halogens: While the C5-bromo position is generally more reactive in palladium-catalyzed cross-coupling reactions (due to the C-Br bond being weaker than the C-Cl bond), the C5 position is inherently the least reactive towards SNAr in pyrimidines.[4][6]
This differential reactivity allows for a sequential functionalization strategy: SNAr at the C2-position followed by a potential cross-coupling reaction at the C5-position, maximizing the molecular complexity derived from a single starting material.
Caption: Generalized workflow for the SNAr reaction at the C2 position.
Pillar 2: Experimental Protocols - A Self-Validating System
The following protocols are designed as robust starting points for the SNAr of this compound. They are based on established procedures for the closely related 5-Bromo-2-chloro-4-methoxypyrimidine and should be optimized for each specific nucleophile.[5] Reaction progress should always be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes the reaction with a generic amine nucleophile to form 2-amino-5-bromo-4-ethoxypyrimidine derivatives.
Materials:
-
This compound (1.0 equiv.)
-
Amine nucleophile (1.1-1.2 equiv.)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 equiv.)
-
Solvent: Ethanol, Isopropanol, or N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv.) in the chosen solvent (e.g., ethanol).
-
Causality: Ethanol and isopropanol are effective polar protic solvents for this reaction. DMF can be used for less reactive amines due to its higher boiling point and ability to solvate ions.
-
-
Reagent Addition: Add the amine nucleophile (1.1-1.2 equiv.). If the amine is used as a hydrochloride salt, a non-nucleophilic base like DIPEA or TEA (1.5-2.0 equiv.) must be added to liberate the free amine.
-
Causality: A slight excess of the amine ensures complete consumption of the starting material. The base neutralizes the HCl generated during the reaction, preventing protonation of the amine nucleophile.
-
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent).
-
Causality: Thermal energy is required to overcome the activation energy of the reaction.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate (the product) forms upon cooling, it can be collected by filtration, washed with cold solvent, and dried.
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure 2-amino-5-bromo-4-ethoxypyrimidine derivative.
Protocol 2: O-Alkylation with Alkoxides
This protocol details the substitution with an alkoxide, for instance, sodium ethoxide, to yield 5-bromo-2,4-diethoxypyrimidine.
Materials:
-
This compound (1.0 equiv.)
-
Sodium ethoxide (1.1-1.5 equiv., can be used as a solution in ethanol or generated in situ from sodium metal and ethanol)
-
Solvent: Anhydrous Ethanol
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. If generating sodium ethoxide in situ, carefully add small pieces of sodium metal (1.1-1.5 equiv.) to the ethanol at 0 °C and stir until all the sodium has reacted.
-
Causality: The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the starting material and the alkoxide.[7] An inert atmosphere prevents side reactions.
-
-
Reagent Addition: To the solution of sodium ethoxide, add a solution of this compound (1.0 equiv.) in anhydrous ethanol dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 50-60 °C.
-
Causality: Alkoxides are generally strong nucleophiles, and the reaction often proceeds at or slightly above room temperature.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture and carefully quench by adding saturated aqueous ammonium chloride. Remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-bromo-2,4-diethoxypyrimidine.
Protocol 3: S-Thiolation with Thiols
This protocol describes the reaction with a thiol in the presence of a base to form 5-bromo-4-ethoxy-2-(organothio)pyrimidines.
Materials:
-
This compound (1.0 equiv.)
-
Thiol (e.g., thiophenol) (1.1 equiv.)
-
Base (e.g., Potassium carbonate or Sodium hydride) (1.2-1.5 equiv.)
-
Solvent: Anhydrous DMF or Acetonitrile
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, suspend the base (e.g., potassium carbonate, 1.5 equiv.) in the anhydrous solvent (e.g., DMF).
-
Causality: A polar aprotic solvent like DMF is ideal as it effectively solvates the thiolate anion, enhancing its nucleophilicity.[7]
-
-
Thiolate Formation: Add the thiol (1.1 equiv.) to the suspension and stir for 15-30 minutes at room temperature. If using a stronger base like NaH, add it portion-wise to a solution of the thiol at 0 °C.
-
Causality: The base deprotonates the thiol to form the more nucleophilic thiolate anion.
-
-
Reagent Addition: Add a solution of this compound (1.0 equiv.) in the anhydrous solvent to the thiolate mixture.
-
Reaction Execution: Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) if necessary.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: A self-validating workflow for SNAr reactions.
Pillar 3: Application Notes & Field-Proven Insights
Data Summary Table
The following table summarizes the generalized conditions for SNAr reactions on the this compound scaffold. Note that optimal conditions will vary based on the specific nucleophile used.
| Nucleophile Class | Representative Nucleophile | Typical Base | Recommended Solvent(s) | Typical Temperature | Product Class |
| Amines | Primary/Secondary Amines | DIPEA, TEA | Ethanol, DMF | 80-120 °C | 2-Amino-5-bromo-4-ethoxypyrimidines |
| Alcohols | Sodium Ethoxide | N/A (Reagent) | Ethanol | 25-60 °C | 5-Bromo-2,4-diethoxypyrimidine |
| Thiols | Thiophenols, Alkylthiols | K₂CO₃, NaH | DMF, ACN | 25-80 °C | 5-Bromo-4-ethoxy-2-(organothio)pyrimidines |
Troubleshooting and Optimization
-
Low Reactivity: If a reaction is sluggish, particularly with weakly nucleophilic amines or thiols, consider switching to a higher boiling point solvent like DMF or DMSO. Increasing the reaction temperature can also improve the rate.[7]
-
Side Reactions: The primary potential side reaction is hydrolysis of the C-Cl bond if water is present. Always use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere to minimize this.[7]
-
Disubstitution: While the C2 position is significantly more reactive to SNAr, forcing conditions (high temperatures, very strong nucleophiles, long reaction times) could potentially lead to substitution at the C5-bromo position. This is generally not observed under typical SNAr conditions.
-
Purification Challenges: The polarity of the product will vary significantly depending on the incorporated nucleophile. A range of solvent systems should be screened for column chromatography to achieve optimal separation.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of diverse chemical libraries. Its well-defined reactivity, with a clear preference for nucleophilic aromatic substitution at the C2-chloro position, allows for predictable and strategic molecular design. By understanding the underlying mechanistic principles and employing the robust protocols outlined in this guide, researchers can confidently and efficiently utilize this scaffold to accelerate their drug discovery and development programs.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling reactions with 5-Bromo-2-chloro-4-ethoxypyrimidine
An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-chloro-4-ethoxypyrimidine
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of a Versatile Heterocycle
In the landscape of modern medicinal chemistry and drug development, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] this compound is a highly valuable and functionalized building block, offering multiple reaction sites for the strategic introduction of molecular diversity.[1][2] Its utility lies in the presence of two distinct halogen atoms—a bromine at the C5 position and a chlorine at the C2 position—which allows for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions.[2]
This guide provides a comprehensive analysis of the reactivity of this compound in cornerstone palladium-catalyzed reactions. We will delve into the principles of regioselectivity that govern its transformations and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The methodologies and insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this versatile synthon in their synthetic campaigns.
Part 1: The Core Principle — Understanding Regioselectivity
The power of using this compound as a synthetic intermediate stems from the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3] The efficiency of this step is directly related to the bond dissociation energy of the C-X bond. The general reactivity trend for halogens is I > Br > Cl > F.[3]
For this compound, the C5-Br bond is significantly weaker and thus more susceptible to cleavage and oxidative addition by a palladium(0) catalyst than the stronger C2-Cl bond.[3][4][5] This intrinsic difference allows for highly regioselective functionalization at the C5 position under carefully controlled conditions, leaving the C2-chloro group intact for subsequent transformations. This principle is the cornerstone of its synthetic utility, enabling a programmed and modular approach to the synthesis of complex pyrimidine derivatives.
Caption: Preferential oxidative addition of Pd(0) at the more reactive C5-Br bond.
Part 2: Application Notes and Experimental Protocols
This section provides detailed protocols for three major classes of palladium-catalyzed cross-coupling reactions. The conditions outlined are robust starting points, derived from established procedures for structurally similar dihaloheterocycles.[4] Optimization of catalyst, ligand, base, and solvent may be necessary for specific coupling partners.
Suzuki-Miyaura Coupling: For Carbon-Carbon Bond Formation
The Suzuki-Miyaura reaction is a versatile and widely used method for constructing C(sp²)–C(sp²) bonds by coupling an organoboron species with an organic halide.[6][7] It is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups.[6]
The reaction proceeds via a well-established catalytic cycle involving three key steps: (1) Oxidative addition of the aryl halide to the Pd(0) complex, (2) Transmetalation with the boronic acid (activated by a base), and (3) Reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[7]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 85 | 16 |
| 4 | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Dioxane/H₂O | 95 | 10 |
Note: The data in this table is illustrative and based on established procedures for similar substrates.[3][8] Optimization is recommended for each specific transformation.
Sonogashira Coupling: For Carbon-Carbon (Alkyne) Bond Formation
The Sonogashira reaction is a powerful method for forming a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[9] This reaction is typically co-catalyzed by palladium and copper salts and is fundamental for the synthesis of substituted alkynes, which are precursors to many complex molecules.[9][10]
Caption: Step-by-step experimental workflow for a typical Sonogashira coupling.
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 25 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 40 |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Acetonitrile | 50 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / XPhos (4) | None (Cu-free) | Cs₂CO₃ | Dioxane | 60 |
Note: Copper-free Sonogashira protocols are also well-established and may be preferable to avoid homocoupling of the alkyne.[11][12] The conditions in this table serve as a general guide.[9][13]
Buchwald-Hartwig Amination: For Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C–N bonds from aryl halides and amines.[14][15] This transformation has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science, by offering a general and high-yielding alternative to classical methods.[14][16]
-
Catalyst/Ligand System: The choice of ligand is critical. Sterically bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, JohnPhos) are often required.[17] These ligands promote the rate-limiting reductive elimination step and stabilize the active monoligated Pd(0) species, preventing catalyst decomposition.[17]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine (or the intermediate palladium-amine complex), facilitating the formation of the key palladium-amido intermediate.[14][18] Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are common choices.[4]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure the stability of the catalytic species.[4]
Caption: Step-by-step experimental workflow for a Buchwald-Hartwig amination.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | JohnPhos (3) | K₃PO₄ | Toluene | 100 |
| 4 | n-Hexylamine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 90 |
Note: These conditions are general starting points. The choice of ligand and base is often interdependent and crucial for success.[2][4]
Conclusion
This compound stands out as a strategically functionalized building block, primarily due to the predictable and selective reactivity of the C5-bromo position in palladium-catalyzed cross-coupling reactions. This inherent regioselectivity provides a reliable platform for the synthesis of diverse 5-substituted-2-chloropyrimidine intermediates. The protocols and principles outlined in this guide offer a robust framework for researchers to design and execute synthetic strategies, paving the way for the discovery of novel chemical entities in pharmaceutical and materials science applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. youtube.com [youtube.com]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Application Note: Strategic Derivatization of 5-Bromo-2-chloro-4-ethoxypyrimidine for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of countless biologically active molecules, including natural products and blockbuster drugs.[1][2][3] Its prevalence stems from its ability to engage in multiple hydrogen bonding interactions and serve as a bioisosteric replacement for other aromatic systems, often enhancing pharmacokinetic profiles.[4][5]
Within this chemical class, 5-bromo-2-chloro-4-ethoxypyrimidine stands out as a particularly versatile and powerful building block for the construction of compound libraries aimed at structure-activity relationship (SAR) exploration.[6][7] The presence of two distinct and orthogonally reactive halogen atoms—a bromine at the C5 position and a chlorine at the C2 position—provides medicinal chemists with a precise toolkit for sequential and selective molecular diversification. This guide details the strategic considerations and provides robust protocols for leveraging this differential reactivity to accelerate drug discovery programs.
The Core Principle: Orthogonal Reactivity
The synthetic utility of this compound is rooted in the different chemical environments of its two halogen substituents. A successful SAR campaign hinges on understanding and exploiting this reactivity differential.
-
The C5-Bromo Position: The carbon-bromine bond at the 5-position is highly amenable to palladium-catalyzed cross-coupling reactions. In the context of the Suzuki-Miyaura reaction, the C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond due to its lower bond dissociation energy.[8][9] This allows for the selective formation of carbon-carbon bonds, introducing a diverse array of aryl and heteroaryl moieties.
-
The C2-Chloro Position: The carbon-chlorine bond at the 2-position is significantly activated towards Nucleophilic Aromatic Substitution (SNAr).[10] Its position between two electron-withdrawing ring nitrogen atoms renders the C2 carbon highly electrophilic and stabilizes the negatively charged Meisenheimer complex intermediate formed upon nucleophilic attack.[11][12] This facilitates the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.
This predictable and exploitable difference in reactivity enables a powerful orthogonal synthetic strategy, allowing for the systematic and independent modification of both positions to probe the chemical space around the pyrimidine core.
Strategic Workflow for Library Synthesis
The derivatization of the core scaffold can be approached via two primary strategic pathways to generate a diverse library of final compounds. This dual-pathway approach allows for maximum flexibility in synthetic planning and resource allocation.
Caption: Orthogonal derivatization workflows for library synthesis.
Detailed Experimental Protocols
The following protocols are generalized methodologies that have been proven effective. Researchers should optimize conditions based on the specific reactivity of their chosen substrates.
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C5-Bromo Position
This protocol facilitates the selective introduction of aryl or heteroaryl groups at the C5 position, creating a C-C bond while preserving the C2-chloro for subsequent reactions.
Causality and Trustworthiness: The choice of a palladium catalyst like Pd(PPh₃)₄ is critical; it exhibits high reactivity towards C-Br bonds, allowing the reaction to proceed at temperatures low enough to minimize competing reactions at the C-Cl bond.[6][13] The biphasic solvent system (e.g., dioxane/water) and an inorganic base (e.g., K₂CO₃) are standard for activating the boronic acid via formation of a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[9] An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.
Caption: General scheme for Suzuki-Miyaura coupling at the C5-position.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroarylboronic Acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound and the arylboronic acid.
-
Inerting: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add potassium carbonate followed by the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) via cannula or syringe. It is crucial that the solvent is thoroughly degassed (e.g., via sparging with N₂ for 20 minutes) prior to addition.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the 5-aryl-2-chloro-4-ethoxypyrimidine intermediate.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position
This protocol is designed to introduce amine, alkoxide, or thiolate nucleophiles at the highly electrophilic C2 position.
Causality and Trustworthiness: The SNAr reaction is facilitated by polar aprotic solvents (e.g., DMF, NMP) which can solvate the charged Meisenheimer intermediate without protonating the nucleophile, thereby accelerating the reaction.[11] For amine nucleophiles, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without competing in the reaction. Elevated temperatures are often required to overcome the activation energy associated with disrupting the ring's aromaticity.[14]
Caption: General scheme for SNAr with an amine at the C2-position.
Materials:
-
5-substituted-2-chloro-4-ethoxypyrimidine (from Protocol 1 or starting material) (1.0 eq)
-
Amine Nucleophile (R¹R²NH) (1.1 - 2.0 eq)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Reagent Setup: In a sealable reaction vial equipped with a stir bar, dissolve the 2-chloropyrimidine substrate in NMP.
-
Nucleophile Addition: Add the amine nucleophile, followed by DIPEA.
-
Reaction: Seal the vial tightly and heat the mixture to 100-140 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Typical reaction times are 6-24 hours.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer multiple times with ethyl acetate.
-
Washing: Combine the organic layers and wash thoroughly with water (to remove residual NMP/DMF) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 2-amino-5-substituted-4-ethoxypyrimidine.
Application to SAR Studies and Data Interpretation
By systematically applying these two protocols, a matrix-style library can be rapidly assembled. For example, reacting 10 distinct boronic acids in Protocol 1 followed by coupling each of the 10 resulting intermediates with 10 different amines in Protocol 2 yields a 100-member library. The biological data from this library provides direct insight into the SAR.
Table 1: Hypothetical SAR Data for a Kinase Inhibitor Program
| Compound ID | R¹ at C5 (from Suzuki) | R² at C2 (from SNAr) | Kinase IC₅₀ (µM) |
| LIB-001 | Phenyl | -NH-CH₃ | 1.5 |
| LIB-002 | 4-Fluorophenyl | -NH-CH₃ | 0.8 |
| LIB-003 | 3-Pyridyl | -NH-CH₃ | 0.4 |
| LIB-004 | 3-Pyridyl | -NH-Cyclopropyl | 0.9 |
| LIB-005 | 3-Pyridyl | -NH-CH₂CH₂OH | 0.05 |
| LIB-006 | 2-Thienyl | -NH-CH₂CH₂OH | 0.12 |
Interpreting the SAR: From this hypothetical data, clear relationships emerge:
-
C5 Position (R¹): Introducing a hydrogen bond acceptor like the nitrogen in a pyridyl ring (LIB-003 vs. LIB-002) significantly improves potency, suggesting a key interaction in the target's active site.[15][16]
-
C2 Position (R²): While small alkyl groups are tolerated (LIB-004), introducing a hydroxyl group capable of hydrogen bonding (LIB-005 vs. LIB-003) dramatically increases activity by over an order of magnitude.[7] This points to a critical hydrogen bond donor/acceptor site in the binding pocket.
These insights are invaluable for designing the next generation of more potent and selective compounds.
Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[17]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile solvents and powdered reagents.
-
Reagent Handling: Halogenated pyrimidines can be irritants and have unknown long-term toxicity; handle with care.[18][19] Palladium catalysts are toxic and flammable. Organoboron reagents should be handled in a well-ventilated area.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local environmental regulations.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. growingscience.com [growingscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. zenodo.org [zenodo.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 16. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemicalbook.com [chemicalbook.com]
- 18. The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
Application Note & Protocol: A Streamlined One-Pot Synthesis of 5-Bromo-2-chloro-4'-ethoxydiphenylmethane
Abstract: This document provides a comprehensive guide for the efficient one-pot synthesis of 5-bromo-2-chloro-4'-ethoxydiphenylmethane, a crucial intermediate in the manufacturing of prominent pharmaceuticals like Dapagliflozin.[1][2][3] The described methodology circumvents the need for isolating sensitive intermediates, thereby enhancing operational simplicity and safety. The protocol is founded on a sequential Friedel-Crafts acylation followed by a reduction, beginning with the readily available 2-chloro-5-bromobenzoic acid.[4] This application note is tailored for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and expert commentary to ensure successful replication and understanding.
Introduction and Significance
5-Bromo-2-chloro-4'-ethoxydiphenylmethane is a key building block in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes.[1][3] Its molecular structure provides the necessary scaffold for the development of potent and selective therapeutic agents. Traditional synthetic routes can be multi-step processes involving the isolation of intermediates, which may be hazardous or unstable, leading to lower overall yields and increased production costs.[5] The one-pot methodology presented here consolidates two key transformations—Friedel-Crafts acylation and a subsequent reduction—into a single, continuous process, offering significant advantages in terms of efficiency, safety, and cost-effectiveness.[4]
Synthetic Strategy: A One-Pot Approach
The core of this protocol is a two-step sequence performed in a single reaction vessel. This strategy is designed to maximize efficiency and minimize the handling of intermediates.
Step 1: Friedel-Crafts Acylation. The synthesis commences with the conversion of 2-chloro-5-bromobenzoic acid into its more reactive acyl chloride derivative using a standard chlorinating agent like thionyl chloride or oxalyl chloride.[4][6] This acyl chloride then undergoes a Friedel-Crafts acylation reaction with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst to form the intermediate benzophenone.[6]
Step 2: Reduction. Without isolating the benzophenone intermediate, a reducing agent is introduced into the reaction mixture to reduce the ketone functionality to a methylene group, yielding the final product, 5-bromo-2-chloro-4'-ethoxydiphenylmethane.[4]
The elegance of this one-pot method lies in the careful selection of reagents and the control of reaction conditions, allowing both reactions to proceed sequentially in the same solvent system.[4]
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the logical flow of the synthesis and the underlying chemical transformations.
Caption: A flowchart of the sequential one-pot synthesis.
Caption: The chemical transformation pathway.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-chloro-5-bromobenzoic acid | ≥98% | Standard chemical supplier | Starting material. |
| Thionyl chloride (SOCl₂) | ≥99% | Standard chemical supplier | Used for acyl chloride formation. |
| Dichloromethane (DCM) | Anhydrous | Standard chemical supplier | Solvent. Must be dry. |
| Phenetole | ≥99% | Standard chemical supplier | Aromatic nucleophile. |
| Aluminum chloride (AlCl₃) | Anhydrous, ≥99% | Standard chemical supplier | Lewis acid catalyst. |
| Sodium borohydride (NaBH₄) | ≥98% | Standard chemical supplier | Reducing agent. |
| Methanol | Reagent Grade | Standard chemical supplier | For quenching. |
| Hydrochloric acid (HCl) | 1 M solution | Standard chemical supplier | For workup. |
| Saturated sodium bicarbonate | Prepared in-house | For workup. | |
| Brine | Prepared in-house | For workup. | |
| Anhydrous magnesium sulfate | Standard chemical supplier | Drying agent. | |
| Ethanol | Reagent Grade | Standard chemical supplier | For recrystallization.[7] |
Step-by-Step Procedure
Step 1: Friedel-Crafts Acylation
-
Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture contamination, which is critical for the efficiency of the Lewis acid catalyst.
-
Acyl Chloride Formation: Charge the flask with 2-chloro-5-bromobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, approx. 5 volumes). Begin stirring and cool the mixture to 0-5 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 20-30 minutes. The addition is exothermic; maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the reaction is complete (monitor by TLC or LC-MS).
-
Acylation: Cool the reaction mixture back to 0-5 °C. In a separate flask, prepare a solution of phenetole (1.1 eq) in anhydrous DCM (2 volumes).
-
Carefully add anhydrous aluminum chloride (1.3 eq) to the main reaction flask in portions. This step is highly exothermic.
-
Add the phenetole solution dropwise to the reaction mixture, maintaining the temperature between 0-10 °C.
-
Once the addition is complete, stir the reaction at room temperature for 4-6 hours until the formation of the benzophenone intermediate is complete (monitor by TLC or LC-MS).
Step 2: Reduction
-
Preparation: Cool the reaction mixture to 0-5 °C.
-
Addition of Reducing Agent: In a separate beaker, carefully prepare a slurry of sodium borohydride (1.5 eq) in a small amount of an appropriate solvent (e.g., isopropanol or carefully with methanol). Expert Tip: The choice of reducing agent and solvent is crucial. Borohydrides are effective for this transformation.[4]
-
Slowly and carefully add the reducing agent slurry to the reaction mixture. Control the addition rate to manage the exothermic reaction and gas evolution.
-
After the addition, allow the reaction to stir at room temperature for 2-4 hours, or until the reduction is complete (monitor by TLC or LC-MS).
Step 3: Workup and Purification
-
Quenching: Cool the reaction mixture to 0-5 °C and slowly quench by the dropwise addition of methanol, followed by 1 M HCl to neutralize any remaining reducing agent and decompose the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield 5-bromo-2-chloro-4'-ethoxydiphenylmethane as a white solid.[7]
Mechanistic Considerations
The success of this one-pot synthesis hinges on understanding the underlying reaction mechanisms.
-
Friedel-Crafts Acylation: The Lewis acid (AlCl₃) activates the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich phenetole ring, primarily at the para position due to the ortho,para-directing effect of the ethoxy group. Unlike Friedel-Crafts alkylation, the acylium ion is resonance-stabilized and does not undergo rearrangement, ensuring a single acylation product.[8][9][10]
-
Reduction: The borohydride reagent delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the intermediate ketone. A subsequent protonation step during the acidic workup yields the final methylene bridge.
Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Low yield in acylation step | Inactive Lewis acid due to moisture. | Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. |
| Incomplete reduction | Insufficient reducing agent or deactivation. | Add a slight excess of the borohydride. Ensure the reaction is properly quenched before workup. |
| Formation of side products | Over-alkylation or side reactions. | Maintain low temperatures during the addition of the Lewis acid and the electrophile.[11] |
| Difficult purification | Impurities from starting materials or side reactions. | Ensure high purity of starting materials. Optimize recrystallization conditions (solvent, temperature). |
Conclusion
The one-pot synthesis of 5-bromo-2-chloro-4'-ethoxydiphenylmethane via a sequential acylation-reduction pathway offers a robust and efficient alternative to traditional multi-step methods. By eliminating the need for intermediate isolation, this protocol enhances safety, reduces waste, and improves overall process economy, making it highly suitable for both laboratory-scale synthesis and potential industrial scale-up.
References
- 1. nbinno.com [nbinno.com]
- 2. CN108530408A - The method for preparing Dapagliflozin - Google Patents [patents.google.com]
- 3. ikigaicorporation.com [ikigaicorporation.com]
- 4. CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google Patents [patents.google.com]
- 5. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]
- 6. Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]
- 7. 461432-23-5|5-bromo-2-chloro-4’-ethoxydiphenylmethane|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. mt.com [mt.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: Strategic Functionalization of 5-Bromo-2-chloro-4-ethoxypyrimidine for the Synthesis of Halogenated Heterocycles
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 5-Bromo-2-chloro-4-ethoxypyrimidine, a pivotal building block for constructing complex halogenated and functionalized heterocyclic compounds. Pyrimidine scaffolds are central to the development of novel therapeutics, particularly in oncology as kinase inhibitors.[1] The unique electronic and steric arrangement of this substrate, featuring two distinct halogen atoms, allows for highly selective, sequential functionalization. We delve into the principles of its reactivity, offering detailed, field-proven protocols for key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel molecular entities.
Principles of Reactivity and Chemoselectivity
The synthetic value of this compound is rooted in the differential reactivity of its two carbon-halogen bonds. The electron-deficient nature of the pyrimidine ring activates both halogens toward transformations, but their positions and intrinsic bond properties dictate the outcome under specific reaction conditions.
-
C5-Bromo Bond: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[2][3] This trend is governed by bond dissociation energies, where the weaker C-Br bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond.[3][4] This allows for highly chemoselective functionalization at the C5 position, leaving the C2-chloro group available for subsequent manipulation.[1][2]
-
C2-Chloro Bond: The C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr).[2][5] The strong electron-withdrawing effect of the adjacent ring nitrogens renders the C2 carbon exceptionally electrophilic, facilitating attack by nucleophiles (e.g., amines, alkoxides) to displace the chloride. This reactivity is generally orthogonal to the conditions used for palladium-catalyzed reactions at the C5 position.
This predictable dichotomy in reactivity enables a strategic, stepwise approach to the synthesis of di- and tri-substituted pyrimidines, as illustrated below.
Figure 1: Chemoselective functionalization pathways for this compound.
Palladium-Catalyzed Cross-Coupling at the C5-Position
The higher reactivity of the C5-bromo bond is best exploited using palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyrimidine core and various aryl or vinyl boronic acids.[1] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv., e.g., 249.5 mg, 1.0 mmol), phenylboronic acid (1.2 equiv., 146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 equiv., 276 mg, 2.0 mmol).[5][6]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[5]
-
Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv., 58 mg, 0.05 mmol).[2][6]
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. A 4:1 to 10:1 ratio of organic solvent to water is typical.[1]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][2]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).[5][6]
-
Work-up: Cool the mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer sequentially with water (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-4-ethoxy-5-phenylpyrimidine.[1]
Table 1: Representative Suzuki-Miyaura Coupling Outcomes
| Boronic Acid Partner | Expected Product | Typical Yield Range* |
|---|---|---|
| Phenylboronic acid | 2-chloro-4-ethoxy-5-phenylpyrimidine | 80-95% |
| 4-Methoxyphenylboronic acid | 2-chloro-4-ethoxy-5-(4-methoxyphenyl)pyrimidine | 75-90% |
| 3-Pyridylboronic acid | 2-chloro-4-ethoxy-5-(pyridin-3-yl)pyrimidine | 70-85% |
| Vinylboronic acid pinacol ester | 2-chloro-4-ethoxy-5-vinylpyrimidine | 65-80% |
Yields are illustrative and based on similar substrates; optimization may be required.
Sonogashira Coupling
The Sonogashira reaction facilitates the coupling of terminal alkynes with the C5-bromo position, providing access to valuable alkynylpyrimidine intermediates.[5] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[7][8]
Protocol 2.2: Sonogashira Coupling with Phenylacetylene
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv., 1.0 mmol) in anhydrous, degassed solvent (e.g., THF or DMF, 5 mL).[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv., 21 mg, 0.03 mmol) and the copper co-catalyst, copper(I) iodide (CuI, 0.05 equiv., 9.5 mg, 0.05 mmol).[5]
-
Reagent Addition: Add the amine base (e.g., triethylamine (Et₃N), 2.0 equiv., 0.28 mL, 2.0 mmol) followed by the terminal alkyne (e.g., phenylacetylene, 1.1 equiv., 0.12 mL, 1.1 mmol) via syringe.[5]
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 60 °C) until completion.[5]
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
For the formation of C-N bonds at the C5 position, the Buchwald-Hartwig amination is a powerful tool. This reaction couples primary or secondary amines with the C-Br bond, selectively over the C-Cl bond.[4]
Protocol 2.3: Buchwald-Hartwig Amination with Morpholine
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.08 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk flask.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv., 1.0 mmol) and the amine (e.g., morpholine, 1.2 equiv., 0.11 mL, 1.2 mmol).[4]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.[2][4]
-
Reaction: Heat the reaction mixture with stirring to a temperature of 80-110 °C.[2]
-
Monitoring: Monitor reaction progress by LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.[2][4]
-
Purification: Concentrate the solution and purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The C2-chloro group can be selectively displaced by various nucleophiles, providing a complementary method for functionalization. This reaction is often performed after an initial cross-coupling at the C5 position.
Figure 3: General experimental workflow for SNAr reactions.
Protocol 3.1: General Protocol for Amination via SNAr
-
Preparation: In a round-bottom flask, dissolve the pyrimidine substrate (e.g., this compound, 1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).[2]
-
Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.) if the amine is provided as a salt.[2]
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude material can be purified by recrystallization or column chromatography.
Application Case Study: Sequential Synthesis of a Kinase Inhibitor Scaffold
The true power of this compound lies in the ability to perform sequential, site-selective reactions. Here, we outline a synthetic strategy to a 2,5-disubstituted pyrimidine scaffold, a common core in many kinase inhibitors.
Figure 4: Sequential synthesis of a 2,5-disubstituted pyrimidine scaffold.
This two-step process first utilizes a Suzuki-Miyaura coupling to install an aryl group (Ar¹) at the C5 position. The resulting 2-chloro-5-aryl-4-ethoxypyrimidine intermediate is then subjected to an SNAr reaction with a desired amine to install the final substituent at the C2 position, yielding a highly functionalized product. This strategy provides a modular and efficient route to build libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex halogenated heterocycles. The pronounced differential reactivity of its C5-bromo and C2-chloro substituents allows for predictable and selective functionalization through a variety of modern synthetic methodologies. The protocols and strategic insights presented herein provide a robust foundation for researchers to design and execute efficient synthetic routes to novel pyrimidine derivatives for applications in medicinal chemistry, materials science, and beyond.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-2-chloro-4-ethoxypyrimidine
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support center to address the specific challenges you may encounter when performing Suzuki-Miyaura cross-coupling reactions with 5-bromo-2-chloro-4-ethoxypyrimidine. This versatile building block is crucial in medicinal chemistry, but its unique structure presents distinct optimization challenges. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction yields.
The core challenge with this substrate lies in its two distinct halogen atoms: a bromine at the C5 position and a chlorine at the C2 position. In palladium-catalyzed cross-coupling, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[1] This inherent reactivity difference is advantageous, allowing for chemoselective coupling at the more reactive C5-bromo position while leaving the C2-chloro site available for subsequent transformations.[1][2] However, achieving high yield and perfect selectivity requires careful control over catalysts, reagents, and conditions.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during experiments in a direct question-and-answer format.
Q1: My Suzuki coupling yield is low or the reaction is failing completely. What are the primary causes and how do I fix it?
A1: A low or non-existent yield is the most common issue and can usually be traced to one of four areas: catalyst integrity, reagent quality, suboptimal conditions, or inherent substrate challenges. A systematic approach is the best way to diagnose the problem.
Core Causes & Recommended Solutions:
-
Catalyst Inactivation: The Pd(0) active species is the heart of the reaction and is highly sensitive to oxygen.[3] Furthermore, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[4][5]
-
Solution: Ensure your entire process is conducted under a strict inert atmosphere (Argon or Nitrogen). All solvents and aqueous solutions must be rigorously degassed before use—either by bubbling with inert gas for 15-20 minutes or using several freeze-pump-thaw cycles.[3] If catalyst deactivation by the pyrimidine nitrogen is suspected, switching to a bulkier ligand can sterically hinder this unwanted coordination.[6]
-
-
Poor Reagent Quality: Boronic acids can degrade over time, particularly through dehydration to form inactive boroxine trimers or through protodeboronation.[3][7]
-
Ineffective Base or Solvent System: The base is not just a proton scavenger; it is essential for activating the boronic acid to facilitate the transmetalation step.[8] Its effectiveness is highly dependent on its solubility in the chosen solvent.
-
Solution: Screen different bases. For heteroaryl halides, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ often outperform weaker ones like Na₂CO₃.[1][4] Employing a biphasic solvent system, such as 1,4-dioxane/water or THF/water, can significantly improve the solubility of the base and facilitate the reaction.[3][9]
-
-
Suboptimal Temperature: The reaction temperature must be high enough to drive the oxidative addition but not so high that it causes degradation of the catalyst, substrates, or products.
Below is a logical workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting low yields in Buchwald-Hartwig amination of pyrimidines
Welcome to the technical support center for the Buchwald-Hartwig amination of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-N bond-forming reaction. Pyrimidines, being electron-deficient and possessing coordinating nitrogen atoms, can present unique challenges.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high yields and reproducible results in your experiments.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields in the Buchwald-Hartwig amination of pyrimidines can stem from a variety of factors. This section is structured to help you systematically identify and address the root cause of the issue.
Problem 1: No Reaction or Very Low Conversion of Starting Material
This is a common and frustrating issue, often pointing to a fundamental problem with the catalytic system or reaction setup.
Initial Checks:
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen.[1][2] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that the solvent was thoroughly degassed.
-
Reagent Purity: Impurities in the pyrimidine halide, amine, or solvent can poison the catalyst.[1] Ensure all reagents are of high purity and that solvents are anhydrous. Water, in particular, can deactivate the catalyst.[3]
Troubleshooting Workflow:
If the initial checks do not resolve the issue, follow this systematic approach:
Caption: Troubleshooting workflow for low conversion.
In-Depth Analysis:
-
Catalyst and Ligand Selection: The choice of ligand is paramount. For electron-deficient pyrimidines, sterically hindered and electron-rich phosphine ligands are often necessary to facilitate the catalytic cycle.[1]
-
Why? Bulky ligands promote the reductive elimination step and prevent the formation of inactive catalyst dimers. Electron-rich ligands enhance the rate of oxidative addition, which is often the rate-limiting step for less reactive aryl chlorides.[2]
-
Recommendation: Screen a panel of ligands. Start with commonly successful biarylphosphine ligands like XPhos, SPhos, or RuPhos. For particularly challenging couplings, consider N-heterocyclic carbene (NHC) ligands.[4][5][6]
-
-
Palladium Source and Pre-catalysts: The source and activation of palladium are critical.
-
Why? Using Pd(OAc)₂ or Pd₂(dba)₃ requires in situ reduction to the active Pd(0) species, which can be inconsistent. Pre-catalysts, such as palladacycles (e.g., XPhos Pd G3), provide a more reliable and efficient generation of the active catalyst.[3][7]
-
Recommendation: If using a Pd(II) source, ensure its quality. For more reproducible results, switch to a commercially available pre-catalyst.[7]
-
-
Base Selection: The base plays a crucial role in the deprotonation of the amine.[8]
-
Why? The choice of base is highly dependent on the pKa of the amine and the solvent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[3] However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, though this might require higher temperatures.[9]
-
Recommendation: NaOtBu is a good starting point. If substrate decomposition is observed, switch to a weaker inorganic base. The solubility of the base is also important; Cs₂CO₃ often has better solubility in organic solvents than K₃PO₄.[7]
-
-
Solvent Effects: The solvent must be anhydrous and capable of dissolving the reagents.[1]
-
Why? The polarity of the solvent can influence the reaction rate and outcome.[8][10] Toluene and dioxane are common choices.[1][3] It is crucial to avoid solvents like acetonitrile or pyridine that can coordinate to the palladium and inhibit catalysis.[9]
-
Recommendation: Anhydrous toluene is a robust starting point.[3] If solubility is an issue, 1,4-dioxane can be used, but be mindful of its higher boiling point and potential to form peroxides.[1]
-
| Parameter | Recommendation | Rationale |
| Ligand | Start with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos). | Promotes oxidative addition and reductive elimination, crucial for electron-deficient pyrimidines.[1][3] |
| Palladium Source | Use a pre-catalyst (e.g., XPhos Pd G3). | Ensures consistent and efficient generation of the active Pd(0) species.[3][7] |
| Base | NaOtBu for most applications; K₃PO₄ or Cs₂CO₃ for base-sensitive substrates. | Strong bases are generally more effective, but weaker bases offer better functional group tolerance.[3][9] |
| Solvent | Anhydrous toluene or 1,4-dioxane. | Good balance of solubility and non-coordinating properties.[1][3] |
Problem 2: Significant Formation of Side Products
The appearance of side products indicates that a competing reaction pathway is occurring.
-
Hydrodehalogenation: The replacement of the halide on the pyrimidine with a hydrogen atom is a common side reaction.[2]
-
Cause: This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways such as β-hydride elimination from the amine or reaction with trace water.[2]
-
Solution: This is often a ligand-dependent issue. Screening different phosphine ligands can minimize this side reaction.[9] Ensuring strictly anhydrous conditions is also critical.[2]
-
-
Homocoupling of the Amine (Biaryl Formation): This can be an issue, particularly with primary amines.
-
Cause: This side reaction can be promoted by certain catalyst systems.
-
Solution: Optimizing the catalyst-to-ligand ratio and the stoichiometry of the reagents can help suppress this pathway. A thorough screen of reaction conditions may be necessary.
-
Problem 3: Inconsistent Results or Poor Reproducibility
Inconsistent outcomes often point to subtle variations in reaction setup or reagent quality.
-
Cause: The most common culprits are variations in catalyst activity (especially when generated in situ), inconsistent inert atmosphere, and variable purity of reagents (particularly the base and solvent).
-
Solution:
-
Use a Pre-catalyst: This will provide more consistent generation of the active catalytic species.[3][7]
-
Standardize Procedures: Develop a strict, standardized protocol for degassing the solvent and setting up the reaction under an inert atmosphere.
-
Reagent Quality Control: Use high-purity reagents from a reliable source. Ensure the base is anhydrous and stored properly.
-
Frequently Asked Questions (FAQs)
Q1: My chloropyrimidine is unreactive. What should I do?
Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, making oxidative addition the rate-limiting step.[2][11] To improve reactivity:
-
Switch to a more electron-rich and bulky ligand. This will accelerate the oxidative addition step.[9]
-
Use a pre-catalyst for more reliable formation of the active catalyst.[7]
-
Increase the reaction temperature. [3]
-
If possible, switch to the analogous bromopyrimidine or pyrimidine triflate , which are generally more reactive.[9]
Q2: I'm seeing low yields with a pyrimidine iodide. Isn't iodide supposed to be the most reactive halide?
While counterintuitive based on other cross-coupling reactions, aryl iodides can be problematic in Buchwald-Hartwig aminations.[9] The iodide anion generated during the reaction can act as a catalyst inhibitor by forming stable, off-cycle palladium complexes.[7] The general reactivity order for the aryl halide in this reaction is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[7]
Q3: How do I achieve regioselective amination on a dihalopyrimidine (e.g., 2,4-dichloropyrimidine)?
Achieving regioselectivity is a significant challenge. Generally, the 2-position of the pyrimidine ring is more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition than the 4-position.[2] However, the outcome can be highly dependent on the specific substrates, catalyst, and reaction conditions. Recent studies have shown that high regioselectivity can be achieved by carefully tuning the catalyst and base. For instance, selective amination at the C-2 position of 2,4-dichloropyridine has been reported using a Xantphos-based catalyst.[12]
Q4: Can microwave irradiation be used to improve yields?
Yes, microwave irradiation can be an effective tool to accelerate the reaction and improve yields, particularly for sluggish couplings.[3] It allows for rapid heating to elevated temperatures, which can overcome activation barriers.
Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine
This protocol provides a starting point for the amination of a chloropyrimidine with a secondary amine. Optimization of the ligand, base, and temperature may be required for specific substrates.
Materials:
-
Chloropyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or microwave vial equipped with a magnetic stir bar
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the chloropyrimidine, amine, XPhos Pd G3 pre-catalyst, and sodium tert-butoxide.
-
Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloro-4-ethoxypyrimidine
Welcome to the technical support center for the catalyst selection and troubleshooting of cross-coupling reactions involving 5-Bromo-2-chloro-4-ethoxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of functionalizing this versatile heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving selective cross-coupling with this compound?
The principal challenge is achieving chemoselectivity. This substrate has two distinct halogen atoms: a bromine at the C5 position and a chlorine at the C2 position. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for oxidative addition is C-I > C-Br > C-Cl.[1][2] This inherent difference in reactivity forms the basis for selective coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations.[1][3][4] However, achieving high selectivity is critically dependent on the careful optimization of reaction conditions to prevent competitive reactions at the C-Cl bond.[3]
Q2: Which halogen is more reactive on the this compound core?
The C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position in palladium-catalyzed cross-coupling reactions.[2][3] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the oxidative addition step in the catalytic cycle. This reactivity difference is the cornerstone of achieving selective functionalization at the C5 position.
Q3: How does the 4-ethoxy group influence the cross-coupling reaction?
The ethoxy group at the C4 position is an electron-donating group. This property increases the electron density of the pyrimidine ring, which can slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted pyrimidine. However, the substantial difference in reactivity between the C-Br and C-Cl bonds is generally sufficient to ensure selective coupling at the C5-position with appropriate catalyst and ligand selection.[1]
Q4: Which cross-coupling reactions are most suitable for the selective functionalization of this substrate?
Several cross-coupling reactions are highly effective for the selective functionalization of this compound at the C5 position. The choice of reaction is dictated by the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters.[1]
-
Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes.[1]
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide array of primary and secondary amines.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Low or No Yield in the Cross-Coupling Reaction
A low or non-existent yield is a common issue that can stem from several factors related to the catalyst system, reagents, or reaction conditions.
Potential Causes & Solutions:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst poisoning and the formation of inactive species.[5]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can shield the palladium center and promote the desired catalytic cycle.[3]
-
-
Inactive Catalyst Source: The palladium precatalyst may be old or decomposed.
-
Solution: Use a fresh batch of the precatalyst. For Pd(II) sources like Pd(OAc)₂, ensure efficient in situ reduction to the active Pd(0) species.[3]
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation and reductive elimination steps.
-
Inadequate Temperature: The reaction temperature may be too low for the catalyst to be active or too high, leading to decomposition.
-
Solution: Optimize the reaction temperature. If catalyst decomposition is suspected, try running the reaction at a lower temperature.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low-yield pyrimidine cross-coupling reactions.
Issue 2: Poor Chemoselectivity (Reaction at the C-Cl bond)
While the C-Br bond is more reactive, certain conditions can promote undesired coupling at the C-Cl position, leading to a mixture of products.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide enough energy to overcome the higher activation barrier for C-Cl bond cleavage.
-
Solution: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed. Run the reaction at the lowest temperature that provides a reasonable rate.[3]
-
-
Highly Reactive Catalyst System: Some catalyst systems, particularly those with very electron-rich and bulky ligands designed for C-Cl bond activation, may be too reactive and override the inherent selectivity.
-
Solution: For selective C-Br coupling, start with less reactive, "standard" ligands like PPh₃ or dppf before moving to more specialized ligands if necessary.
-
Issue 3: Formation of Homocoupled Byproducts
Homocoupling is a common side reaction where two molecules of the same coupling partner react, consuming starting materials and complicating purification.[3]
Potential Causes & Solutions:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the homocoupling of organoboron reagents in Suzuki reactions.[3]
-
Solution: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[3]
-
-
Use of Pd(II) Precatalysts: The in situ reduction of Pd(II) to Pd(0) can sometimes be inefficient and lead to side reactions.
-
Solution: Consider using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the reduction step.[3]
-
-
Slow Transmetalation: A slow transmetalation step can allow for side reactions to occur.
-
Solution: Ensure the chosen base is effective for the specific coupling reaction. For Suzuki reactions, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective.[3]
-
Catalyst and Condition Selection Tables
The following tables provide recommended starting conditions for the selective coupling at the C5-position of this compound. These are general guidelines and may require optimization for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
| Parameter | Recommended Conditions | Rationale & Notes |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is a stable Pd(II) precatalyst. |
| Ligand | PPh₃, dppf, SPhos, XPhos | For challenging couplings, bulky biarylphosphine ligands like SPhos or XPhos may be required.[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O | A protic co-solvent is often necessary for efficient transmetalation.[6] |
| Temperature | 80-100 °C | Optimization may be required based on the reactivity of the boronic acid. |
Table 2: Sonogashira Coupling (C-C Triple Bond Formation)
| Parameter | Recommended Conditions | Rationale & Notes |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ | A standard and effective precatalyst for Sonogashira reactions. |
| Co-catalyst | CuI (1-10 mol%) | Copper(I) iodide is typically used to facilitate the transmetalation step. Copper-free protocols exist and can be beneficial to avoid alkyne homocoupling.[5] |
| Base | Et₃N, i-Pr₂NH | An amine base is used to neutralize the H-X byproduct and deprotonate the alkyne. |
| Solvent | THF, DMF | Anhydrous, degassed solvents are crucial for success. |
| Temperature | Room Temperature to 50 °C | Generally milder conditions are required compared to Suzuki coupling. |
Table 3: Buchwald-Hartwig Amination (C-N Bond Formation)
| Parameter | Recommended Conditions | Rationale & Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Both are common and effective precatalysts. |
| Ligand | Xantphos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are essential for efficient C-N bond formation.[2] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, 1,4-Dioxane, or THF | Anhydrous solvents are critical.[1] |
| Temperature | 80-110 °C | Higher temperatures are often required for C-N coupling.[1] |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol provides a starting point and should be optimized for specific substrates.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[1]
-
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(PPh₃)₄, 5 mol%).[1]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.[1]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water.[1] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Workflow Diagram:
Caption: General experimental workflow for cross-coupling reactions.
References
Managing impurities in the synthesis of 5-Bromo-2-chloro-4-ethoxypyrimidine
Welcome to the technical support resource for the synthesis and purification of 5-Bromo-2-chloro-4-ethoxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. We will delve into the common challenges encountered during its synthesis, focusing on the identification, management, and prevention of impurities to ensure the highest quality material for your downstream applications.
Section 1: The Synthetic Pathway: An Overview
The most common and efficient route to this compound involves the selective nucleophilic aromatic substitution (SNAr) on a dihalogenated precursor, 5-Bromo-2,4-dichloropyrimidine. The electron-deficient nature of the pyrimidine ring, further activated by two nitrogen atoms, facilitates this reaction.
The chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position. This inherent reactivity difference is the cornerstone of a selective synthesis.[1][2] The reaction is typically performed by treating 5-Bromo-2,4-dichloropyrimidine with a controlled amount of sodium ethoxide in a suitable solvent system.
Caption: Primary synthetic route to this compound.
Section 2: Common Impurities: Identification and Origin
Effective troubleshooting begins with understanding the potential side reactions. During the synthesis of this compound, several key impurities can arise from incomplete reaction, over-reaction, or contamination.
Caption: Formation pathways for the desired product and common impurities.
Impurity Profile Summary
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Origin | Key Analytical Signature |
| Unreacted Starting Material | 5-Bromo-2,4-dichloropyrimidine | 228.86 | Incomplete reaction | Unique signals in NMR; Distinct m/z in MS; Lower Rf on TLC |
| Impurity A: 5-Bromo-2,4-diethoxypyrimidine | C₈H₁₁BrN₂O₂ | 247.10 | Over-reaction with excess sodium ethoxide | Absence of C-Cl bond; Two distinct ethoxy signals in NMR; Higher m/z in MS |
| Impurity B: 5-Bromo-2-chloro-4-hydroxypyrimidine | C₄H₂BrClN₂O | 209.43 | Reaction with residual water | Absence of ethoxy group in NMR; Potential for broad -OH peak; Lower m/z in MS |
| Impurity C: 5-Bromo-4-chloro-2-ethoxypyrimidine | C₆H₆BrClN₂O | 237.49 | Non-selective reaction at the C2 position | Different chemical shifts for pyrimidine proton and ethoxy group in NMR compared to the desired product |
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction is sluggish and TLC/HPLC analysis shows a significant amount of unreacted 5-Bromo-2,4-dichloropyrimidine. What are the likely causes?
A1: An incomplete reaction is typically traced back to the activity of the nucleophile or the reaction conditions.
-
Causality: Sodium ethoxide is hygroscopic and can be partially hydrolyzed to sodium hydroxide and ethanol if not handled under strictly anhydrous conditions. Sodium hydroxide is not a potent enough nucleophile to drive this SNAr reaction efficiently.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly prepared sodium ethoxide or a recently purchased, properly stored commercial solution. If using solid, ensure it is a fine, free-flowing powder and not clumped.
-
Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Temperature Control: While the reaction is often initiated at 0°C to control selectivity, it may require warming to room temperature to proceed to completion. Monitor the reaction by TLC or HPLC every 30-60 minutes before deciding to quench.
-
Q2: I've isolated a major byproduct identified as 5-Bromo-2,4-diethoxypyrimidine. How can I prevent its formation?
A2: The formation of the di-ethoxy impurity is a classic example of over-reaction due to poor stoichiometric control or excessive reaction temperature/time.
-
Causality: While the C4 position is more reactive, the C2 position will eventually react with a strong nucleophile like sodium ethoxide, especially if it is present in excess or if the reaction is driven by heat.[3]
-
Preventative Measures:
-
Stoichiometry is Key: Use a slight excess, but no more than 1.05-1.1 equivalents, of sodium ethoxide. Carefully weigh your reagents.
-
Controlled Addition: Add the sodium ethoxide solution dropwise to the solution of 5-Bromo-2,4-dichloropyrimidine at a low temperature (e.g., 0°C) to dissipate the exothermic heat of reaction and maintain selectivity.
-
Monitor Closely: As the reaction nears completion (disappearance of starting material), prepare to quench it promptly to avoid the slower formation of the di-substituted product.
-
Q3: My mass spectrum shows a peak corresponding to a hydroxylated species, and the NMR lacks the characteristic ethoxy signals. What happened?
A3: This strongly indicates the formation of 5-Bromo-2-chloro-4-hydroxypyrimidine due to hydrolysis.
-
Causality: Dichloropyrimidines are susceptible to hydrolysis in the presence of water, especially under basic or acidic conditions that might arise during the reaction or workup.[4][5] The C4 position is again the most likely site of attack by water.
-
Troubleshooting & Prevention:
-
Solvent Purity: Use anhydrous grade solvents. If you suspect water contamination, solvents can be dried over molecular sieves.
-
Reagent Water Content: As mentioned in Q1, ensure your sodium ethoxide has not been compromised by moisture.
-
Workup Conditions: Quench the reaction with a non-aqueous or minimally aqueous method if possible. For example, quenching with ammonium chloride solution should be done at low temperature, and the extraction into an organic solvent should be performed swiftly.
-
Section 4: Analytical Protocols for Quality Control
Rigorous analytical chemistry is essential for confirming the structure of your product and quantifying its purity.[6][7]
Table: Expected Analytical Data
| Compound | ¹H NMR (CDCl₃) Expected Shifts (ppm) | ¹³C NMR (CDCl₃) Expected Shifts (ppm) | Mass Spec (EI or ESI) Expected m/z [Isotope Pattern] |
| This compound | ~8.3 (s, 1H), ~4.5 (q, 2H), ~1.4 (t, 3H) | ~168, ~160, ~158, ~108, ~64, ~14 | 236/238/240 [M]+ (Characteristic Br/Cl pattern) |
| 5-Bromo-2,4-dichloropyrimidine | ~8.7 (s, 1H) | ~162, ~160, ~159, ~120 | 227/229/231 [M]+ (Characteristic Br/Cl₂ pattern) |
| 5-Bromo-2,4-diethoxypyrimidine | ~8.1 (s, 1H), ~4.4 (q, 2H), ~4.3 (q, 2H), ~1.4 (t, 3H), ~1.3 (t, 3H) | ~165, ~163, ~159, ~95, ~63, ~62, ~14.5, ~14.0 | 246/248 [M]+ (Characteristic Br pattern) |
Experimental Protocols
1. NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H).[7]
2. Mass Spectrometry (MS) Sample Preparation:
-
Prepare a dilute solution of the sample (0.1-1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
For Electrospray Ionization (ESI-MS), the sample is infused directly. For Electron Impact (EI-MS), the sample is introduced via a direct insertion probe or GC-MS.
-
Observe the molecular ion peak cluster. The presence of one bromine (⁷⁹Br/⁸¹Br) and one chlorine (³⁵Cl/³⁷Cl) atom will result in a characteristic cluster of peaks for the molecular ion [M]+.[6]
Section 5: Purification Protocols
If analysis reveals the presence of impurities, a robust purification strategy is required.
Caption: Decision workflow for purification of the crude product.
Protocol 1: Recrystallization
This method is most effective for removing small amounts of impurities when the crude product is already of relatively high purity (>95%).
-
Solvent Selection: Ethanol or isopropanol are often suitable solvents. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Flash Column Chromatography
This is the method of choice for separating mixtures with components of different polarities, such as separating the product from unreacted starting material or the di-ethoxy byproduct.
-
System Preparation:
-
Select an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) by analyzing the crude mixture on TLC plates to achieve good separation between the product spot and impurity spots.
-
Pack a silica gel column with the chosen eluent.
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Adsorb the crude mixture onto a small amount of silica gel (dry loading) or load the concentrated solution directly onto the column (wet loading).
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[8]
-
Section 6: Frequently Asked Questions (FAQs)
Q: What is the expected yield for this reaction? A: With proper control of stoichiometry and conditions, yields for this SNAr reaction can be quite high, often in the range of 80-95%.
Q: How should I store the final product, this compound? A: The compound is a stable solid. It should be stored in a tightly sealed container, protected from light and moisture, at room temperature or refrigerated for long-term storage.
Q: What are the primary safety hazards associated with this synthesis? A: 5-Bromo-2,4-dichloropyrimidine is an irritant. Sodium ethoxide is corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
References
- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 2. srinichem.com [srinichem.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 5-bromo-2-chloro-4'-ethoxydiphenylmethane
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for the purification of 5-bromo-2-chloro-4'-ethoxydiphenylmethane (CAS 461432-23-5), a key intermediate in the synthesis of Dapagliflozin[1][2]. The following protocols, troubleshooting guides, and FAQs are designed for researchers, chemists, and drug development professionals to address common and complex challenges encountered during the recrystallization process.
Section 1: Physicochemical Profile & Key Considerations
Understanding the fundamental properties of 5-bromo-2-chloro-4'-ethoxydiphenylmethane is critical for designing an effective purification strategy. The molecule's structure, featuring a halogenated diphenylmethane core with an ethoxy group, dictates its solubility and crystalline behavior.
A crucial consideration is the compound's melting point, which directly impacts solvent selection. The boiling point of the chosen solvent must be lower than the compound's melting point to prevent "oiling out," a phenomenon where the solute melts in the hot solvent instead of dissolving[3][4]. There is some variability in the reported melting point for this compound, which may be due to different polymorphic forms or the presence of impurities. The most commonly cited range is 41-43°C.
Table 1: Physicochemical Data for 5-bromo-2-chloro-4'-ethoxydiphenylmethane
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄BrClO | [5] |
| Molecular Weight | 325.63 g/mol | [2] |
| Appearance | White to off-white crystalline solid or low-melting solid | [1][2][6] |
| Melting Point | 41-43°C | [2] |
| Boiling Point | 392.98°C at 760 mmHg | [5] |
| Solubility | Soluble: Dichloromethane, Ethanol, Toluene. Slightly Soluble: Acetonitrile, DMSO, Methanol. Insoluble: Water. | [2][6][7][8][9] |
Section 2: Recommended Recrystallization Protocols
Based on the compound's solubility profile, two primary methods are recommended. The choice depends on the nature and quantity of impurities. A preliminary small-scale test is always advised to determine the optimal solvent system for a specific batch[10][11].
Protocol A: Single-Solvent Recrystallization with Ethanol
This is the most direct method and is effective when the impurities have significantly different solubility in ethanol compared to the target compound. One patent specifically notes the use of ethanol for recrystallization to obtain the pure product[12].
Step-by-Step Methodology:
-
Dissolution: Place the crude 5-bromo-2-chloro-4'-ethoxydiphenylmethane in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling stick or magnetic stir bar.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of hot ethanol incrementally until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution upon cooling[13].
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel[4][14].
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals[4]. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery[14].
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel[14].
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities adhered to the crystal surfaces. Causality: Using ice-cold solvent minimizes the redissolving of the purified product during the wash[13].
-
Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.
Protocol B: Solvent/Anti-Solvent Recrystallization (Dichloromethane/Ethanol)
This method is particularly useful when no single solvent provides the ideal solubility profile (highly soluble when hot, poorly soluble when cold). Here, the compound is dissolved in a "good" solvent, and a "poor" solvent (anti-solvent) is added to induce crystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in the minimum amount of dichloromethane at room temperature.
-
Addition of Anti-Solvent: While stirring, slowly add ethanol (the anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution: Gently warm the mixture until the solution becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The gradual decrease in solubility will induce crystallization. Subsequently, cool in an ice-water bath to complete the process.
-
Collection, Washing, & Drying: Follow steps 5-7 from Protocol A, using an ice-cold mixture of dichloromethane and ethanol (in the approximate final ratio) for the washing step.
Section 3: Troubleshooting Guide (Q&A)
Q: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A: Oiling out occurs when the solute comes out of the concentrated solution at a temperature above its melting point[3]. Given the low melting point of 5-bromo-2-chloro-4'-ethoxydiphenylmethane (~42°C), this is a common risk.
-
Cause: The boiling point of your solvent may be too high, or the solution is too concentrated.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point. Then, allow the solution to cool much more slowly. You can try insulating the flask to prolong the cooling period. If the problem persists, consider switching to a lower-boiling point solvent or using the solvent/anti-solvent method at a lower temperature[3][15].
Q: No crystals have formed, even after cooling in an ice bath. What should I do?
A: This is typically due to either using too much solvent or the formation of a supersaturated solution[3][15].
-
Solution 1 (Excess Solvent): If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent to re-concentrate it. Then, attempt the cooling process again[15].
-
Solution 2 (Supersaturation): A supersaturated solution needs a nucleation site to begin crystallization. You can induce crystallization by:
Q: My final yield is very low. How can I improve recovery?
A: Low yield is a frequent issue in recrystallization and can stem from several factors.
-
Possible Causes & Solutions:
-
Excess Solvent: As mentioned, using too much solvent is the most common cause. Always use the minimum amount required for dissolution at the solvent's boiling point[13].
-
Premature Filtration: If you performed a hot filtration, some product may have crystallized in the funnel. Ensure the solution and apparatus are kept hot, and slightly dilute the solution before filtering[3].
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient time in an ice bath.
-
Excessive Washing: While washing is necessary, using too much cold solvent or solvent that is not sufficiently chilled can dissolve a significant portion of your product[13][14]. Use only a minimal amount of ice-cold solvent for rinsing.
-
Q: The purified crystals are colored, but the literature says the compound is white. What should I do?
A: Colored impurities are common. If the color persists after recrystallization, an additional purification step is needed.
-
Solution: After dissolving the crude compound in the hot solvent but before hot filtration or cooling, add a small amount of activated carbon (charcoal) to the solution. The activated carbon will adsorb the colored impurities. Boil the solution for a few minutes, then remove the carbon via hot gravity filtration and proceed with the crystallization as usual[4]. Be cautious not to add too much carbon, as it can also adsorb your product.
Section 4: Frequently Asked Questions (FAQs)
Q: How do I select the best solvent if I am unsure about the impurities in my batch?
A: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point[10]. Test several candidate solvents (e.g., ethanol, methanol, isopropanol, acetonitrile) on a small scale. Place a few milligrams of your crude product in separate test tubes, add a small amount of a solvent, and observe the solubility at room temperature and after heating. The best choice will show a large difference in solubility with temperature[14].
Q: What are the likely impurities in my sample of 5-bromo-2-chloro-4'-ethoxydiphenylmethane?
A: Impurities will depend on the synthetic route. Common syntheses involve Friedel-Crafts acylation followed by reduction[16][17]. Potential impurities could include unreacted starting materials like 2-chloro-5-bromobenzoic acid or phenetole, the ketone intermediate ((5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone), or byproducts from side reactions[16][18]. Understanding the potential impurities helps in selecting a solvent that will keep them dissolved during crystallization.
Q: Can I reuse the mother liquor (the filtrate after collecting the crystals)?
A: The mother liquor contains the dissolved soluble impurities as well as some of your desired product. While it is possible to recover more product by concentrating the mother liquor and performing a second crystallization, this "second crop" of crystals will be less pure than the first. It is generally only recommended if maximizing yield is more critical than achieving the highest purity.
Section 5: Visual Workflows
Caption: General workflow for single-solvent recrystallization.
Caption: Troubleshooting flowchart for failure to crystallize.
Section 6: References
-
Recrystallization I. (n.d.). UCCS Department of Chemistry and Biochemistry. --INVALID-LINK--
-
5-bromo-2-chloro-4'-ethoxydiphenylmethane (461432-23-5). (n.d.). FarmaMed & FarmaSino. --INVALID-LINK--
-
5-bromo-2-chloro-4'-ethoxydiphenylmethane 461432-23-5 wiki. (n.d.). Guidechem. --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. --INVALID-LINK--
-
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(3), 185. --INVALID-LINK--
-
Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry. --INVALID-LINK--
-
Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center, University of Michigan-Dearborn. --INVALID-LINK--
-
5-bromo-2-chloro-4'-ethoxydiphenylmethane CAS# 461432-23-5. (n.d.). ChemNet Mall. --INVALID-LINK--
-
Problems in recrystallization. (n.d.). Biocyclopedia. --INVALID-LINK--
-
5-bromo-2-chloro-4-ethoxydiphenylmethane. (2024). ChemBK. --INVALID-LINK--
-
5-Bromo-2-chloro-4'-ethoxydiphenylmethane 461432-23-5. (n.d.). AHH Chemical. --INVALID-LINK--
-
CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane. (2014). Google Patents. --INVALID-LINK--
-
5 Bromo 2 Chloro 4 Ethoxydiphenylmethane Dapagliflozin Intermediate Chemical. (n.d.). IndiaMART. --INVALID-LINK--
-
Recrystallization. (n.d.). California State University, Bakersfield. --INVALID-LINK--
-
CN114044739B - Synthetic method for preparing 5-bromo-2-chloro-4'-ethoxy diphenylmethane. (2022). Google Patents. --INVALID-LINK--
-
Recrystallization. (n.d.). Wired Chemist. --INVALID-LINK--
-
CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane. (2017). Google Patents. --INVALID-LINK--
-
Problems with Recrystallisations. (n.d.). University of York Department of Chemistry. --INVALID-LINK--
-
Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. (2021). Eureka | Patsnap. --INVALID-LINK--
-
CN108530408A - The method for preparing Dapagliflozin. (2018). Google Patents. --INVALID-LINK--
-
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. (n.d.). PubChem. --INVALID-LINK--
-
US3927010A - Diarylmethane derivatives and processes for their preparation. (1975). Google Patents. --INVALID-LINK--
-
New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023). ACS Omega. --INVALID-LINK--
-
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Sandoo. --INVALID-LINK--
References
- 1. 5-Bromo-2-chloro-4'-ethoxydiphenylmethane 461432-23-5 [mingyuanchemical.com]
- 2. sandoopharma.com [sandoopharma.com]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. Recrystallization [wiredchemist.com]
- 5. 5-bromo-2-chloro-4'-ethoxydiphenylmethane CAS# 461432-23-5 [gmall.chemnet.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 5-bromo-2-chloro-4’-ethoxydiphenylmethane (461432-23-5) - FarmaMed & FarmaSino | Towards A Healthy Life [pharmasino.com]
- 8. chembk.com [chembk.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. edu.rsc.org [edu.rsc.org]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. CN108530408A - The method for preparing Dapagliflozin - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | C15H12BrClO2 | CID 10020105 - PubChem [pubchem.ncbi.nlm.nih.gov]
Monitoring reaction progress of 5-Bromo-2-chloro-4-ethoxypyrimidine reactions by TLC/LC-MS
Welcome to the technical support center for monitoring reactions involving 5-Bromo-2-chloro-4-ethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for the effective use of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) in tracking the progress of your chemical transformations.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry, offering multiple reactive sites for diversification. The differential reactivity of the C2-chloro and C5-bromo positions allows for selective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, respectively.[1][2] Accurate and timely monitoring of these reactions is critical to maximizing yield, minimizing byproduct formation, and ensuring reproducible outcomes. This guide provides a comprehensive framework for utilizing TLC and LC-MS to achieve these goals.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is an indispensable tool for the rapid, qualitative assessment of reaction progress.[3] It is cost-effective and provides immediate feedback on the consumption of starting materials and the formation of products.
Frequently Asked Questions (FAQs) for TLC Monitoring
Q1: How do I select an appropriate mobile phase for my this compound reaction?
A1: The choice of mobile phase, or eluent, is critical for achieving good separation. A common starting point for pyrimidine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[4] For this compound and its derivatives, begin with a 7:3 or 8:2 mixture of hexanes:EtOAc. Adjust the ratio based on the observed separation. To increase the Rf value (move the spots further up the plate), increase the proportion of the polar solvent.[5]
Q2: My TLC spots are streaking. What is the cause and how can I fix it?
A2: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate is a common cause. Try spotting a more dilute solution of your reaction mixture.[3]
-
Inappropriate Solvent System: The mobile phase may not be optimal for your compounds, causing them to move as a streak rather than a distinct spot. Experiment with different solvent polarities.
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel stationary phase, leading to streaking. Adding a small amount (0.1-2.0%) of triethylamine to the mobile phase can help to mitigate this issue for basic compounds, while a similar amount of acetic acid can be beneficial for acidic compounds.[6]
Q3: My starting material and product have very similar Rf values. How can I improve the separation?
A3: Co-elution of the starting material and product can make it difficult to assess reaction completion.[3]
-
Optimize the Mobile Phase: Try a less polar solvent system to increase the interaction with the silica gel and potentially improve separation. You can also experiment with different solvent systems altogether, such as dichloromethane/methanol.
-
Use a Cospot: On your TLC plate, spot the starting material, the reaction mixture, and a "cospot" where the starting material and reaction mixture are spotted on top of each other. If the spots separate in the reaction mixture lane but merge into a single, elongated spot in the cospot lane, it confirms the presence of both components.[7]
Troubleshooting Guide for TLC Analysis
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Rf values | Changes in mobile phase composition; inconsistent chamber saturation; temperature fluctuations. | Prepare fresh mobile phase for each run. Ensure the TLC chamber is properly saturated with the mobile phase vapor by lining it with filter paper. Conduct experiments in a temperature-controlled environment.[3] |
| Spots are not visible | Compound is not UV-active; sample is too dilute; sample has evaporated. | Use alternative visualization techniques like iodine vapor or a potassium permanganate stain.[6] Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[6] |
| Reaction appears complete by TLC, but NMR shows starting material | Co-elution of starting material and product; starting material is not UV-active; concentration of remaining starting material is below the TLC detection limit. | Try different solvent systems to achieve better separation.[3] Use a variety of visualization techniques.[3] Recognize that NMR is a more sensitive technique and can detect trace amounts of material not visible by TLC. |
Experimental Protocol: Standard TLC Setup
-
Plate Preparation: Handle the silica gel TLC plate by the edges to avoid contamination. Using a pencil, lightly draw an origin line about 1 cm from the bottom.
-
Sample Application: Dip a capillary tube into the reaction mixture and gently touch it to the origin line on the plate. Repeat for the starting material on the same plate for comparison.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. The solvent level should be below the origin line.[6] Cover the chamber to allow the solvent to ascend the plate via capillary action.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm), in an iodine chamber, or by using a chemical stain.[8][9]
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
LC-MS is a powerful analytical technique that provides both separation (LC) and mass identification (MS) of the components in a reaction mixture.[10] It is highly sensitive and specific, making it ideal for confirming the identity of products and detecting byproducts.[3]
Frequently Asked Questions (FAQs) for LC-MS Monitoring
Q1: What are the expected mass spectral features for this compound?
A1: Due to the presence of bromine and chlorine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion.[11] Bromine has two major isotopes (79Br and 81Br in an approximate 1:1 ratio), and chlorine has two major isotopes (35Cl and 37Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion. The expected fragmentation may involve the loss of the ethoxy group, carbon monoxide, or the halogen atoms.
Q2: I am seeing unexpected peaks in my LC-MS chromatogram. What could they be?
A2: Unexpected peaks can arise from several sources:
-
Byproducts or Isomers: The reaction may be producing unforeseen side products or isomers.[3] Common side reactions in cross-coupling reactions include homocoupling of the starting material or the boronic acid.[12][13] In nucleophilic substitution reactions, disubstitution or reaction with the solvent can occur.[13]
-
Impurities: Impurities in the starting materials, reagents, or solvents can appear as extra peaks.[3]
-
Degradation: The starting material or product may be degrading under the reaction or analysis conditions.[13] Halogenated pyrimidines can be susceptible to hydrolysis.[13]
Q3: How can I improve the ionization of my halogenated pyrimidine compounds?
A3: Electrospray ionization (ESI) is a common technique for LC-MS analysis of pyrimidine derivatives.[11] For basic compounds like pyrimidines, operating in positive ion mode is typically effective, as they can be readily protonated to form [M+H]+ ions. If you are experiencing poor ionization, consider the following:
-
Mobile Phase Additives: Adding a small amount of a volatile acid, such as formic acid (0.1%), to the mobile phase can promote protonation and enhance the signal in positive ion mode.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) can be a good alternative for less polar compounds that do not ionize well by ESI.[14]
Troubleshooting Guide for LC-MS Analysis
| Problem | Potential Cause | Recommended Solution |
| No peak observed for the expected product | Reaction has not worked; product is not eluting from the column; poor ionization. | Confirm reaction failure with TLC. Modify the LC gradient to ensure elution of more retained compounds. Optimize the MS ionization source parameters and mobile phase additives. |
| Broad or tailing peaks | Column contamination; inappropriate injection solvent; secondary interactions with the column. | Flush the column with a strong solvent. Ensure the injection solvent is not significantly stronger than the mobile phase.[15] For basic compounds, add a small amount of acid to the mobile phase to improve peak shape. |
| Ion Suppression | Co-eluting matrix components are interfering with the ionization of the analyte. | Improve chromatographic separation to resolve the analyte from interfering species.[16] Implement sample clean-up procedures to remove matrix components. |
Experimental Protocol: General LC-MS Method
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10-100 µg/mL. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5-95% B over 10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
Scan Range: A scan range of m/z 100-500 should be sufficient to observe the starting material, product, and potential byproducts.
-
Source Parameters: Optimize the capillary voltage, gas flow, and temperature for your specific instrument.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for monitoring a reaction of this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues encountered during reaction monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. theory.labster.com [theory.labster.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. rsc.org [rsc.org]
- 11. Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Induced in-source fragmentation pattern of certain novel (1Z,2E)-N-(aryl)propanehydrazonoyl chlorides by electrospray mass spectrometry (ESI-MS/MS) | Semantic Scholar [semanticscholar.org]
- 16. longdom.org [longdom.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-2-chloro-4-ethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is a critical checkpoint. Among these, substituted pyrimidines represent a cornerstone scaffold, valued for their diverse biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 5-Bromo-2-chloro-4-ethoxypyrimidine, a key intermediate in the synthesis of various pharmacologically active molecules.
While direct experimental spectra for this specific compound are not widely published, this guide, drawing upon extensive data from structurally analogous compounds and fundamental principles of NMR spectroscopy, offers a robust framework for its characterization. We will delve into the predicted spectral data, provide a comparative analysis with related pyrimidine derivatives, and outline a detailed experimental protocol, all while explaining the underlying scientific principles that govern the observed spectral characteristics.
The Logic of NMR in Structural Elucidation: A Foundational Overview
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[1] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these energy levels, and the precise frequency at which this occurs—the chemical shift (δ)—is highly sensitive to the local electronic environment of the nucleus.
For a molecule like this compound, the electronegativity of the nitrogen, chlorine, and bromine atoms, along with the electron-donating effect of the ethoxy group, creates a unique electronic landscape. This, in turn, gives rise to a characteristic NMR fingerprint, allowing for unambiguous structural confirmation.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
Based on the analysis of structurally similar compounds, such as 5-Bromo-2-chloro-4-methoxypyrimidine and other substituted pyrimidines, we can confidently predict the ¹H and ¹³C NMR spectra of this compound.[2]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, exhibiting signals corresponding to the single aromatic proton on the pyrimidine ring and the protons of the ethoxy group.
-
H-6 Proton: The lone proton at the C-6 position of the pyrimidine ring is anticipated to appear as a sharp singlet. Its chemical shift will be significantly downfield (at a higher ppm value) due to the deshielding effects of the two electronegative ring nitrogens and the adjacent halogen substituents.
-
Ethoxy Group Protons: The ethoxy group will give rise to two distinct signals:
-
A quartet corresponding to the methylene protons (-OCH₂-).
-
A triplet corresponding to the methyl protons (-CH₃). The splitting of these signals into a quartet and a triplet, respectively, is a result of spin-spin coupling between the adjacent, non-equivalent protons. This is a classic ethyl group pattern.
-
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom in the molecule.
-
Pyrimidine Ring Carbons: The four carbons of the pyrimidine ring will have their chemical shifts influenced by the attached substituents. The carbons directly bonded to the electronegative nitrogen, chlorine, and oxygen atoms (C-2, C-4, and C-6) are expected to be the most downfield. The carbon bearing the bromine atom (C-5) will also be significantly shifted.
-
Ethoxy Group Carbons: The two carbons of the ethoxy group will appear in the more upfield region of the spectrum, with the methylene carbon (-OCH₂-) being further downfield than the methyl carbon (-CH₃) due to its proximity to the electronegative oxygen atom.
Comparative NMR Analysis: Understanding Substituent Effects
To add a layer of confidence to our spectral predictions, a comparative analysis with experimentally determined data for related pyrimidine derivatives is invaluable. This approach allows us to observe the tangible effects of individual substituents on the chemical shifts of the pyrimidine core.
| Compound | Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 5-Bromo-2-chloropyrimidine | - | 8.85 (s, 2H) | - |
| 2,4-Dichloropyrimidine | CDCl₃ | 8.65 (d, 1H), 7.45 (d, 1H) | 162.0, 158.5, 153.0, 121.0 |
| 4-Ethoxypyrimidine | Acetone-d₆ | 8.71 (d, 1H), 8.39 (d, 1H), 6.89 (dd, 1H), 4.41 (q, 2H), 1.36 (t, 3H) | 169.8, 160.3, 157.9, 107.9, 62.1, 14.8 |
| Predicted: this compound | CDCl₃ | ~8.7 (s, 1H, H-6), ~4.5 (q, 2H, -OCH₂-), ~1.4 (t, 3H, -CH₃) | ~170 (C-4), ~161 (C-2), ~159 (C-6), ~112 (C-5), ~65 (-OCH₂-), ~14 (-CH₃) |
Data for 5-Bromo-2-chloropyrimidine sourced from ChemicalBook.[3] Data for 2,4-Dichloropyrimidine sourced from BenchChem.[1] Data for 4-Ethoxypyrimidine sourced from SpectraBase.[4] Predicted data is an estimation based on the analysis of related structures.
This comparative data highlights key trends:
-
The deshielding effect of the pyrimidine nitrogens consistently places the ring protons at a downfield position (typically >8.0 ppm).
-
The presence of halogens further deshields the adjacent protons.
-
The electron-donating ethoxy group at the 4-position in 4-ethoxypyrimidine shields the H-5 proton, shifting it significantly upfield. This effect is expected to be counteracted by the bromine at the 5-position in our target molecule.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a detailed methodology for the ¹H and ¹³C NMR analysis of this compound.
Instrumentation
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved.
-
For referencing, the residual solvent peak can be used, or tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
¹H NMR Data Acquisition
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): Approximately 12 ppm, centered around 6 ppm.
¹³C NMR Data Acquisition
-
Pulse Program: A standard proton-decoupled pulse experiment.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): Approximately 200 ppm, centered around 100 ppm.
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm or the appropriate residual solvent peak.
Visualizing the NMR Analysis Workflow
The following diagram illustrates the key steps in the NMR analysis of this compound.
Caption: Workflow for the NMR analysis of this compound.
Advanced NMR Techniques for Unambiguous Assignment
In cases of spectral overlap or for definitive structural confirmation, a suite of two-dimensional (2D) NMR experiments can be employed.
-
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, which is invaluable for confirming the connectivity within the ethoxy group.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing a clear link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary carbons in the pyrimidine ring by observing their correlations with the H-6 proton and the ethoxy protons.
The following diagram illustrates the relationships established by these 2D NMR experiments.
Caption: Key 2D NMR correlations for structural assignment.
Conclusion
The structural integrity of synthetic intermediates is a non-negotiable aspect of drug discovery and development. This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By combining predictive data, comparative analysis with known compounds, and a robust experimental protocol, researchers can confidently verify the structure of this and other related pyrimidine derivatives. The application of advanced 2D NMR techniques further solidifies these assignments, ensuring the fidelity of the molecular building blocks that are foundational to the next generation of therapeutics.
References
A Senior Application Scientist's Guide to Mass Spectrometry for the Structural Confirmation of 5-Bromo-2-chloro-4-ethoxypyrimidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 5-Bromo-2-chloro-4-ethoxypyrimidine and its derivatives represent a class of heterocyclic compounds with significant potential as building blocks in the synthesis of pharmacologically active molecules. Their complex structure, featuring halogen atoms and an ethoxy group, necessitates a robust analytical strategy for definitive characterization. This guide provides an in-depth comparison of mass spectrometry-based approaches for the structural elucidation of these valuable derivatives, grounded in experimental principles and field-proven insights.
The Critical Role of High-Resolution Mass Spectrometry
Before delving into specific techniques, it is crucial to understand why high-resolution mass spectrometry (HRMS) is indispensable for analyzing compounds like this compound. Unlike nominal mass instruments, HRMS platforms such as Time-of-Flight (TOF) and Orbitrap provide highly accurate mass measurements, typically with sub-ppm (parts-per-million) accuracy.[1][2] This precision allows for the determination of the elemental composition of the parent molecule and its fragments, a critical step in confirming the chemical formula and, by extension, the structure.[1][3] For a molecule with the complexity of our target compound, the ability to distinguish between isobaric species—ions with the same nominal mass but different elemental compositions—is paramount.[1]
Strategic Approaches to Ionization and Mass Analysis: A Comparative Overview
The journey from a sample to a confirmed structure involves two key stages in mass spectrometry: ionization, the process of imparting a charge onto the analyte, and mass analysis, the separation of ions based on their mass-to-charge ratio (m/z). The choices made at each stage significantly impact the quality and interpretability of the resulting data.
Ionization Techniques: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)
The selection of an appropriate ionization source is dictated by the physicochemical properties of the analyte. For this compound derivatives, which are moderately polar small molecules, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that is well-suited for polar to moderately polar compounds.[4] It typically generates protonated molecules [M+H]+ or other adducts with minimal fragmentation in the source. This is advantageous for unequivocally determining the molecular weight of the parent compound. For our target molecule, ESI would be the preferred starting point due to its gentle nature, which helps preserve the intact molecular ion for subsequent fragmentation analysis (MS/MS).
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar and more volatile compounds.[5] While it is also a relatively soft ionization technique, it can sometimes induce more in-source fragmentation than ESI.[4] For certain derivatives of this compound that may be less polar, APCI could offer better ionization efficiency.[5]
Recommendation: For initial analysis and confirmation of the molecular weight of this compound derivatives, ESI is the recommended ionization technique due to its soft nature, which minimizes premature fragmentation and provides a clear molecular ion peak.
High-Resolution Mass Analyzers: Quadrupole Time-of-Flight (Q-TOF) vs. Orbitrap
The choice of mass analyzer dictates the resolution, mass accuracy, and speed of analysis. Both Q-TOF and Orbitrap platforms are powerful tools for the structural elucidation of small molecules.
-
Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments combine a quadrupole mass filter with a time-of-flight mass analyzer. They offer high resolution (typically up to 50,000 FWHM), excellent mass accuracy (1-2 ppm), and fast acquisition rates.[2] The fast scanning capabilities of Q-TOFs are particularly advantageous when coupled with ultra-high-performance liquid chromatography (UHPLC) for the analysis of complex mixtures or for high-throughput applications.
-
Orbitrap: The Orbitrap is a Fourier transform-based mass analyzer that provides ultra-high resolution (up to 280,000 FWHM or higher) and sub-ppm mass accuracy.[2][6] This exceptional resolution allows for the fine isotopic structure of ions to be resolved, further increasing confidence in elemental composition assignments.[7] While traditionally slower than Q-TOFs, modern Orbitrap instruments have significantly improved scan speeds, making them competitive for many applications.[6]
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Resolution | High (up to 50,000 FWHM)[2] | Ultra-high (≥ 280,000 FWHM)[6] |
| Mass Accuracy | Excellent (1-2 ppm)[2] | Exceptional (<1 ppm)[2] |
| Scan Speed | Very Fast | Fast to Moderate |
| Dynamic Range | Good | Excellent |
| Cost | Generally lower | Generally higher |
Causality in Selection: The choice between a Q-TOF and an Orbitrap often depends on the specific analytical challenge. For routine structural confirmation where high confidence in elemental composition is required, a Q-TOF provides a robust and cost-effective solution. When faced with complex matrices or the need to resolve fine isotopic patterns for unambiguous identification, the superior resolution of an Orbitrap may be necessary. For the analysis of this compound derivatives, both platforms are highly capable. However, the ultra-high resolution of the Orbitrap offers a distinct advantage in resolving the complex isotopic patterns arising from the presence of both bromine and chlorine, providing an additional layer of confirmation.
Experimental Workflow and Protocols
A self-validating system for structural confirmation relies on a meticulously planned experimental workflow. The following diagram and protocols outline a comprehensive approach.
Caption: A comprehensive workflow for the structural confirmation of this compound derivatives using LC-MS/MS.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh approximately 1 mg of the this compound derivative.
-
Dissolution: Dissolve the weighed sample in 1 mL of an LC-MS grade solvent such as acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Dilution: Serially dilute the stock solution with the initial mobile phase composition to a final working concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
Protocol 2: LC-MS/MS Analysis
This protocol is a general starting point and should be optimized for the specific derivative being analyzed.
-
Liquid Chromatography System: A UHPLC system is recommended for optimal separation.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for this class of compounds.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 1-5 µL
-
Mass Spectrometer: Q-TOF or Orbitrap
-
Ionization Source: ESI in positive ion mode
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Temperature: 350-450 °C
-
Full Scan MS Range: m/z 50-500
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with a normalized collision energy ramp (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
Data Interpretation: Decoding the Mass Spectrum
Accurate Mass and Isotopic Pattern Analysis
The first step in data analysis is to examine the full scan mass spectrum. For this compound (C6H6BrClN2O), the expected monoisotopic mass of the protonated molecule [M+H]+ is 236.9530. A high-resolution mass spectrometer should measure this mass with an error of less than 5 ppm.
The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a highly characteristic isotopic pattern for the molecular ion. This pattern serves as a definitive fingerprint for the presence of these halogens.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 7. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-ethoxypyrimidine and 2,4-dichloro-5-bromopyrimidine
Authored by: A Senior Application Scientist
In the landscape of medicinal chemistry and drug development, halogenated pyrimidines are indispensable building blocks. Their utility stems from the strategic placement of halogen atoms, which serve as versatile handles for a variety of chemical transformations. This guide provides an in-depth comparison of the reactivity of two such critical intermediates: 5-Bromo-2-chloro-4-ethoxypyrimidine and 2,4-dichloro-5-bromopyrimidine . Understanding the nuanced differences in their reactivity is paramount for designing efficient and selective synthetic routes to complex molecular targets.
This comparison will delve into the electronic factors governing their reactivity, supported by a detailed experimental protocol for a comparative nucleophilic aromatic substitution (SNAr) reaction, and will present illustrative data to guide synthetic chemists in their experimental design.
Structural and Electronic Overview
The reactivity of these two pyrimidine derivatives is fundamentally dictated by the electronic nature of their substituents and the inherent electron-deficient character of the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack.[1][2][3]
This compound possesses an electron-donating ethoxy group at the C4 position, a chloro group at C2, and a bromo group at C5. The ethoxy group, through its +M (mesomeric) effect, partially counteracts the electron-withdrawing nature of the pyrimidine ring, particularly at the C2 and C6 positions.
In contrast, 2,4-dichloro-5-bromopyrimidine features two electron-withdrawing chloro groups at the C2 and C4 positions, in addition to the bromo group at C5.[4][5] The cumulative inductive (-I) and mesomeric (-M) effects of the two chloro groups significantly enhance the electrophilicity of the pyrimidine ring, making it highly activated towards nucleophilic attack.[4]
Caption: Electronic influence of substituents on the pyrimidine ring.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for these compounds with nucleophiles is the SNAr pathway. The regioselectivity of this reaction is determined by the relative electrophilicity of the carbon atoms bearing the halogen leaving groups.
-
This compound : The electron-donating ethoxy group at C4 deactivates this position towards nucleophilic attack. Consequently, the C2 position is the primary site for SNAr reactions.[4] The chloro group is a better leaving group than the ethoxy group, and the C2 position is sufficiently activated by the adjacent nitrogen atom.
-
2,4-dichloro-5-bromopyrimidine : In this molecule, both the C2 and C4 positions are activated by two nitrogen atoms and further enhanced by the presence of electron-withdrawing chloro groups. However, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[4][6] This is attributed to the better stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4.[7]
Comparative Experimental Protocol: SNAr with Morpholine
To empirically compare the reactivity of these two compounds, a standardized SNAr reaction with morpholine as the nucleophile is proposed. This protocol is designed to be a self-validating system, where the reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
References
A Senior Application Scientist's Guide to the Comparative Efficiency of Palladium Catalysts in Suzuki Coupling of Halopyrimidines
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics and functional materials, the pyrimidine scaffold is of paramount importance. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of this privileged heterocycle. However, the inherent electronic properties and potential for catalyst inhibition by the nitrogen atoms in halopyrimidines, particularly the less reactive and economically favorable chloropyrimidines, present significant synthetic challenges. The choice of the palladium catalyst system is not merely a matter of preference but a critical determinant of reaction success, influencing yield, reaction time, substrate scope, and regioselectivity.
This guide provides an in-depth comparative analysis of various palladium catalyst systems for the Suzuki coupling of halopyrimidines. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.
Understanding the Landscape: Reactivity of Halopyrimidines
The efficiency of a Suzuki coupling reaction is fundamentally tied to the reactivity of the carbon-halogen (C-X) bond, which dictates the ease of the rate-determining oxidative addition step in the catalytic cycle.[1] The established order of reactivity for halogens is I > Br > Cl.[1] Consequently, iodopyrimidines are highly reactive and can often be coupled effectively with traditional catalysts, while chloropyrimidines necessitate more sophisticated and highly active catalyst systems.[2][3]
Furthermore, the position of the halogen on the pyrimidine ring significantly impacts its reactivity. In di- and tri-halopyrimidines, the C4 position is generally the most electrophilic and, therefore, the most reactive site for oxidative addition, followed by the C2 and C6 positions.[4] This intrinsic reactivity allows for regioselective functionalization of polyhalogenated pyrimidines, a crucial strategy in combinatorial library synthesis.[4]
The Catalytic Systems: A Head-to-Head Comparison
The palladium catalyst in a Suzuki-Miyaura reaction is typically comprised of a palladium precursor and a supporting ligand. The ligand is not a passive spectator; it is intimately involved in every step of the catalytic cycle, influencing the catalyst's stability, solubility, and the rates of oxidative addition and reductive elimination.[5][6]
Traditional Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
For many years, Pd(PPh₃)₄ has been the go-to catalyst for a wide range of cross-coupling reactions.[7] It remains a reliable and cost-effective choice for the coupling of more reactive halopyrimidines, namely bromo- and iodopyrimidines.
Strengths:
-
Effective for bromo- and iodopyrimidines.[3]
-
Commercially available and relatively inexpensive.
Limitations:
-
Generally poor performance with less reactive chloropyrimidines, often requiring high catalyst loadings and elevated temperatures.[8]
-
The phosphine ligands can be prone to oxidation, necessitating strict inert atmosphere conditions.[2]
The Next Generation: Buchwald Ligands (Bulky, Electron-Rich Phosphines)
The development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[5] Ligands such as SPhos and XPhos, when paired with a palladium precursor like Pd(OAc)₂, form highly active catalysts capable of activating the recalcitrant C-Cl bond in chloropyrimidines even at room temperature in some cases.[5][9]
Causality of Enhanced Performance:
-
Electron-Richness: The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition step.[5]
-
Steric Bulk: The large steric footprint of these ligands promotes the reductive elimination step, accelerating catalyst turnover.[5] The bulk also favors the formation of the highly active 12-electron monoligated palladium species.[2]
The Power of Carbenes: N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands that often outperform even the most advanced phosphines.[10] NHCs are strong σ-donors, forming very stable bonds with the palladium center.[10] This stability translates to highly robust and long-lived catalysts. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, which feature an NHC ligand, are particularly effective for challenging couplings.[1]
NHC vs. Phosphine Ligands:
-
σ-Donation: NHCs are generally stronger σ-donors than phosphines, leading to more stable metal complexes.[10]
-
Catalyst Stability: The enhanced stability of Pd-NHC complexes often results in higher turnover numbers (TONs) and the ability to use lower catalyst loadings.
Data-Driven Comparison of Catalyst Performance
The following tables summarize experimental data from the literature, providing a quantitative comparison of different palladium catalyst systems in the Suzuki coupling of various halopyrimidines.
| Entry | Halopyrimidine | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 85 | [7] |
| 2 | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Toluene | 100 | 1 | 98 | [11] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd-PEPPSI-IPr (2 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | ~90 (C4 selectivity) | [1] |
| 4 | 5-Bromopyrimidine | Naphthalene-2-boronic acid | 'SiO₂'-NH₂-Pd (0.005 mol%) | Na₂CO₃ | H₂O/EtOH | 60 | 1 | 99 | [5] |
| 5 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 65 (Microwave) | [12] |
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of Halopyrimidines.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
Experimental Protocols
A self-validating protocol is crucial for reproducible results. Below are detailed, step-by-step methodologies for representative Suzuki coupling reactions.
Protocol 1: General Procedure for Suzuki Coupling of a Bromopyrimidine using Pd(PPh₃)₄
This protocol is suitable for reactive substrates like bromopyrimidines.
Materials:
-
5-Bromopyrimidine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Standard Schlenk line and oven-dried glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidine, phenylboronic acid, and K₂CO₃.
-
Catalyst Addition: Under a positive flow of inert gas (Argon or Nitrogen), add Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Efficiency Coupling of a Chloropyrimidine using a Buchwald Ligand
This protocol is designed for the more challenging coupling of chloropyrimidines.
Materials:
-
2-Chloropyrimidine (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous Toluene (10 mL)
-
Standard Schlenk line and oven-dried glassware
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, SPhos, K₃PO₄, 2-chloropyrimidine, and 4-methoxyphenylboronic acid to an oven-dried Schlenk tube with a stir bar.
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if applicable), and connect to a Schlenk line.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of halopyrimidines is a testament to the evolution of palladium catalysis. While traditional catalysts like Pd(PPh₃)₄ are still viable for more reactive iodo- and bromopyrimidines, the synthesis of complex pyrimidine-containing molecules, especially from chloropyrimidines, is best achieved with modern, highly active catalyst systems.[3][8] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbene ligands has become the state-of-the-art, enabling these challenging transformations to proceed with high efficiency, often under milder conditions and with lower catalyst loadings.[5][13]
For researchers in drug development and materials science, a deep understanding of the interplay between the halopyrimidine substrate and the palladium catalyst system is essential. By carefully selecting the appropriate catalyst and optimizing reaction conditions, the vast chemical space of functionalized pyrimidines can be efficiently explored, accelerating the discovery of new molecules with desired properties.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of Functionalizing 5-Bromo-2-chloro-4-ethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-2-chloro-4-ethoxypyrimidine is a pivotal building block in medicinal chemistry, offering two distinct and orthogonally reactive sites for functionalization. The successful synthesis of complex pyrimidine derivatives hinges on the strategic and selective manipulation of the C5-bromo and C2-chloro positions. This guide provides a comprehensive analysis of the reaction kinetics governing the three primary functionalization pathways: Palladium-catalyzed Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). By dissecting the underlying mechanistic principles and kinetic drivers of each transformation, this document serves as a decision-making tool for researchers to select and optimize reaction conditions, thereby accelerating drug discovery and development programs.
Introduction: The Strategic Value of a Dihalogenated Pyrimidine
The pyrimidine scaffold is a privileged motif in a vast array of FDA-approved drugs, particularly in oncology and virology. Its nitrogen-rich, electron-deficient nature makes it an excellent pharmacophore capable of engaging in critical hydrogen bonding interactions with biological targets. This compound presents a particularly valuable synthetic platform due to its differentiated halogen atoms. The primary challenge and opportunity lie in achieving chemoselectivity. The kinetic behavior of the C-Br bond versus the C-Cl bond dictates the outcome of synthetic campaigns. Generally, the C5-bromo position is amenable to palladium-catalyzed cross-coupling reactions, while the C2-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] Understanding the factors that control the rates of these competing pathways is paramount for rational synthetic design.
Palladium-Catalyzed Cross-Coupling at the C5-Position: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions are the cornerstone for forming C-C and C-N bonds on the pyrimidine core. The chemoselectivity in these reactions is almost exclusively dictated by the kinetics of the first step in the catalytic cycle: oxidative addition.
The general reactivity trend for the oxidative addition of a Pd(0) catalyst to a carbon-halogen bond is C-I > C-Br > C-OTf >> C-Cl.[3] This inherent difference in activation energy is the primary reason that cross-coupling reactions on this compound proceed selectively at the more reactive C5-bromo position, leaving the C2-chloro bond intact for subsequent transformations.[4]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-pyrimidine structures.[5] The reaction's rate and efficiency are governed by the interplay of the catalyst, ligand, base, and solvent system.
Kinetic & Mechanistic Insights: The catalytic cycle begins with the rate-determining oxidative addition of the Pd(0) species into the C5-Br bond.[5] Following this, transmetalation of the organic group from the boronic acid (activated by the base) to the palladium center occurs, succeeded by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[5] While oxidative addition is typically rate-limiting for aryl bromides, the transmetalation or reductive elimination steps can become kinetically significant depending on the specific substrates and ligands used.[3]
-
Catalyst System: Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often sufficient for the reactive C-Br bond.[4] The concentration of the active Pd(0) species is a key kinetic parameter.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃) plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, thereby accelerating the transmetalation step.[5]
-
Solvent: A mixed solvent system, typically an organic solvent like 1,4-dioxane with water, is used to solubilize both the organic and inorganic reagents, maximizing reaction rates.[6]
Buchwald-Hartwig Amination: Crafting C-N Bonds
For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method.[7] Its kinetics are highly dependent on a more specialized catalyst system compared to the Suzuki-Miyaura coupling.
Kinetic & Mechanistic Insights: Similar to the Suzuki reaction, the cycle initiates with oxidative addition at the C5-Br bond.[8] However, the subsequent steps involve amine coordination, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination.[9][10] The reductive elimination step is often the rate-determining step, particularly for less nucleophilic amines or electron-rich aryl halides.[7]
-
Ligand Choice is Critical: This reaction necessitates the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP).[8] These ligands accelerate the rate-limiting reductive elimination step and stabilize the monoligated Pd(0) species, which is often the most active catalyst.[9][11]
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required.[8] The base's role is to deprotonate the coordinated amine, which is a key step in forming the active palladium-amido intermediate. The reaction is often zero-order in amine but positive-order in the base.
-
Temperature: Typical reaction temperatures range from 80-110 °C to provide sufficient thermal energy to overcome the activation barrier for reductive elimination.[8]
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The C2-chloro position, flanked by two electron-withdrawing nitrogen atoms, is highly activated towards Nucleophilic Aromatic Substitution (SNAr).[2] This pathway provides an orthogonal strategy to the C5-functionalization and follows a completely different kinetic profile.
Kinetic & Mechanistic Insights: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the electron-deficient C2 carbon, forming a high-energy, non-aromatic intermediate known as a Meisenheimer complex.[12] In the second, faster step, the chloride leaving group is expelled, restoring the aromaticity of the pyrimidine ring.
-
Rate-Determining Step: Because the C-Cl bond is broken after the rate-determining step, the strength of the C-Cl bond has little influence on the reaction rate.[13] This is a key kinetic distinction from SN1/SN2 reactions. The reaction rate is instead governed by the energy of the transition state leading to the Meisenheimer complex.
-
Reactivity of Halogens: The SNAr reactivity order is often F > Cl ≈ Br > I.[12] This is because more electronegative halogens (like fluorine) are more electron-withdrawing, which lowers the LUMO of the pyrimidine ring, making the C2 carbon more electrophilic and lowering the activation energy for the nucleophilic attack.[13][14]
-
Activation Energy: Computational studies on similar chloropyrimidine systems show that the activation energy barrier for SNAr at an activated carbon is relatively low, often in the range of 8-15 kcal/mol, allowing these reactions to proceed under mild conditions.[15][16]
Comparative Kinetic Analysis & Reaction Selection
The choice between a cross-coupling reaction and an SNAr reaction is primarily determined by the desired position of functionalization. However, when a nucleophile (e.g., an amine) could theoretically be installed at either position, a kinetic comparison becomes crucial.
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Target Site | C5-Position | C5-Position | C2-Position |
| Bond Formed | C-C | C-N | C-N, C-O, C-S |
| Key Kinetic Driver | Rate of Pd(0) oxidative addition to the C-Br bond.[5] | Rate of reductive elimination from the Pd(II)-amido complex.[7] | Stability of the transition state leading to the Meisenheimer complex.[12] |
| Halogen Reactivity | C-Br >> C-Cl[3] | C-Br >> C-Cl[8] | C-Cl > C-Br (for activation)[12] |
| Typical Catalyst | Pd(PPh₃)₄ or similar Pd(0)/phosphine systems.[4] | Pd₂ (dba)₃ or Pd(OAc)₂ with bulky, electron-rich ligands (XPhos, etc.).[8] | None (or base-catalyzed). |
| Key Reagents | Boronic Acid, Carbonate Base (e.g., K₂CO₃).[6] | Amine, Strong Base (e.g., NaOtBu).[8] | Nucleophile (amine, alkoxide, thiol). |
| Typical Temp. | 80 - 100 °C[6] | 80 - 110 °C[8] | Room Temp to 120 °C[15] |
| Kinetic Control | Catalyst and base concentration. | Ligand structure and base strength. | Nucleophile strength and ring electronics. |
Decision Workflow for Functionalization
To assist in selecting the appropriate synthetic strategy, the following workflow outlines the key decision points based on the desired final product.
Experimental Protocols
The following protocols are generalized starting points and may require optimization for specific substrates.
Protocol 4.1: Selective Suzuki-Miyaura Coupling at C5
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.).[15]
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2–5 mol%).[15]
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[6]
-
Heat the reaction mixture with stirring to a temperature of 80–100 °C.[15]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 4.2: Selective Buchwald-Hartwig Amination at C5
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).[15]
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add this compound (1.0 equiv.) and the amine (1.1–1.2 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.[15]
-
Heat the reaction mixture with stirring to a temperature of 80–110 °C.[15]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 4.3: Selective Nucleophilic Aromatic Substitution (SNAr) at C2
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).[15]
-
Add the amine nucleophile (1.0–1.2 equiv.). If the amine is used as its salt, add a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5–2.0 equiv.).[15]
-
Heat the reaction mixture to reflux (typically 80–120 °C), or as required by the nucleophile's reactivity.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If necessary, remove the solvent under reduced pressure. Dilute the residue with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify by column chromatography or recrystallization.
Conclusion
The functionalization of this compound is a study in kinetic control. The disparate reactivity of the C-Br and C-Cl bonds allows for a high degree of predictability and synthetic flexibility. Palladium-catalyzed cross-coupling reactions, driven by the kinetics of oxidative addition, reliably functionalize the C5-bromo position. In contrast, the SNAr pathway, governed by the stability of the Meisenheimer complex, provides a robust method for substituting the C2-chloro position. By mastering the kinetic principles outlined in this guide, researchers can efficiently navigate the synthetic landscape of substituted pyrimidines, enabling the rapid development of novel molecules with therapeutic potential.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. name-reaction.com [name-reaction.com]
- 11. researchgate.net [researchgate.net]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Senior Application Scientist's Guide to the Certificate of Analysis for 5-bromo-2-chloro-4'-ethoxydiphenylmethane
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Gatekeeper to Quality in SGLT2 Inhibitor Synthesis
5-bromo-2-chloro-4'-ethoxydiphenylmethane (BCED) is a cornerstone intermediate in the synthesis of leading SGLT2 inhibitors, such as Dapagliflozin and Sotagliflozin, which are critical in the management of type 2 diabetes.[1][2] The quality of this starting material is not merely a matter of process efficiency; it is a critical determinant of the purity, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). For any researcher or drug development professional operating under the rigorous standards of Good Manufacturing Practices (GMP), the Certificate of Analysis (CoA) for a batch of BCED is the primary gatekeeper of quality.
This guide moves beyond a simple checklist-based review of a CoA. It is designed to provide you, a fellow scientist, with the technical rationale and comparative data needed to critically interpret the analytical results. We will dissect the key analytical techniques, explain the causality behind their use, and provide the frameworks to distinguish a high-purity intermediate from one that poses a significant risk to your development pipeline.
Deconstructing the Certificate of Analysis: A Blueprint for Quality
A CoA is more than a specifications sheet; it is a validated testament to a specific batch's identity, purity, and quality. Each analytical test serves as a checkpoint, confirming that the material is precisely what it purports to be and is free from contaminants that could derail subsequent synthetic steps or compromise the final API.
References
A Comparative Guide to HPLC Purity Analysis of Synthesized 5-Bromo-2-chloro-4-ethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. For a versatile heterocyclic building block such as 5-Bromo-2-chloro-4-ethoxypyrimidine, rigorous purity analysis is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment. Grounded in scientific principles, this document offers detailed experimental protocols and supporting data to empower informed decisions in your analytical workflow.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermally stable compounds, making it exceptionally well-suited for substituted pyrimidines.[1] Its high resolution, sensitivity, and quantitative accuracy are indispensable for separating the main component from structurally similar impurities that may arise during synthesis.[1]
A reversed-phase HPLC method is the most common approach for compounds of this nature. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. By carefully controlling the mobile phase composition, a gradient elution can be employed to effectively separate compounds with a range of polarities.
Experimental Protocol: HPLC Purity Analysis of this compound
This protocol is designed as a robust starting point for the development and validation of a purity method for this compound.
1. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 25 95 30 95 30.1 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
Rationale for Methodological Choices:
-
C18 Column: A C18 stationary phase is selected for its hydrophobicity, which provides good retention and separation for a wide range of organic molecules, including halogenated pyrimidines.
-
Formic Acid in Mobile Phase: The addition of a small amount of acid, such as formic acid, helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape. It also ensures the analyte is in a single ionic form.
-
Gradient Elution: A gradient from a lower to a higher concentration of the organic modifier (acetonitrile) allows for the elution of both more polar and less polar impurities within a reasonable timeframe, providing a comprehensive impurity profile.
-
Detection at 254 nm: The pyrimidine ring system contains chromophores that absorb UV light, making UV detection a suitable and sensitive method. A wavelength of 254 nm is a common choice for aromatic and heterocyclic compounds.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Comparative Analysis of Alternative Techniques
While HPLC is the workhorse for purity analysis, a comprehensive assessment often benefits from the application of orthogonal techniques. The choice of method depends on the specific analytical challenge and the nature of the expected impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field to provide structural information. | Separation by HPLC followed by mass analysis for identification and quantification. |
| Applicability | Non-volatile and thermally stable compounds.[1] | Volatile and thermally stable compounds.[2] | Soluble compounds. Provides structural information and quantification.[3] | Wide range of compounds, provides both separation and mass information.[4][5] |
| Typical Impurities Detected | Starting materials, by-products, isomers, degradation products. | Residual solvents, volatile by-products. | Structural isomers, impurities with distinct NMR signals. Can quantify without a reference standard for the impurity.[6] | Co-eluting peaks, impurities with no UV chromophore, confirmation of impurity identity.[4] |
| Advantages | Robust, reproducible, high-resolution, well-established for quantitative analysis. | High sensitivity, excellent for identifying volatile impurities, provides structural information from mass spectra.[7] | Non-destructive, provides detailed structural information, can be quantitative (qNMR).[8][9] | High sensitivity and selectivity, provides molecular weight information for unknown impurities.[5][10] |
| Limitations | May not be suitable for volatile compounds, requires reference standards for quantification. | Not suitable for non-volatile or thermally labile compounds.[2] | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. | Matrix effects can suppress ionization, quantification can be more complex than HPLC-UV. |
Decision-Making for Analytical Technique Selection
The selection of an appropriate analytical technique is a critical step in ensuring the quality of your synthesized intermediate. The following decision tree illustrates a logical approach to this process.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. quora.com [quora.com]
- 4. ojs.chimia.ch [ojs.chimia.ch]
- 5. ijsdr.org [ijsdr.org]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. azooptics.com [azooptics.com]
- 9. mdpi.com [mdpi.com]
- 10. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Nucleophilic Aromatic Substitution (SNAr) Reactivity of 5-Bromo-2-chloro-4-ethoxypyrimidine and its Methoxy Analog
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] The ability to selectively functionalize the pyrimidine ring is a cornerstone of modern drug development. Among the vast array of substituted pyrimidines, halogenated intermediates like 5-bromo-2-chloro-4-alkoxypyrimidines serve as versatile platforms for introducing molecular diversity.[1][3] The differential reactivity of the halogen atoms allows for a programmed, regioselective approach to synthesis. Specifically, the chlorine at the C2 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the bromine at C5 is more amenable to palladium-catalyzed cross-coupling reactions.[4][5]
This technical guide provides an in-depth comparison of the SNAr reactivity of two closely related building blocks: 5-Bromo-2-chloro-4-ethoxypyrimidine and 5-Bromo-2-chloro-4-methoxypyrimidine . Understanding the subtle electronic and steric differences imparted by the ethoxy versus the methoxy group is crucial for reaction optimization, impurity profiling, and the rational design of synthetic routes. We will delve into the underlying mechanistic principles, present comparative data, and provide a robust experimental protocol for researchers, scientists, and drug development professionals.
Mechanistic Overview: SNAr on the Pyrimidine Core
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr). The reaction generally proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks an electron-deficient carbon atom bearing a leaving group (L), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.
The rate of an SNAr reaction is influenced by three primary factors:
-
Ring Activation: The presence of electron-withdrawing groups on the ring stabilizes the negative charge of the Meisenheimer intermediate, accelerating the reaction. The pyrimidine nitrogens themselves serve as powerful activating groups.
-
Leaving Group Ability: The reaction rate is dependent on the ability of the leaving group to depart. For halogens, the ability generally follows the trend I > Br > Cl > F for SNAr, which is opposite to their electronegativity.
-
Nucleophile Strength: A stronger nucleophile will generally react faster.
In the case of 5-bromo-2-chloro-4-alkoxypyrimidines, the C2 position is doubly activated by the adjacent ring nitrogens, making it the primary site for SNAr.[1] The C4 position is blocked by the alkoxy group, and the C5 position is generally the least reactive towards SNAr on a pyrimidine core.[1]
Caption: Generalized mechanism for SNAr at the C2 position of a pyrimidine.
Comparative Analysis: Ethoxy vs. Methoxy Substituents
The key difference between the two molecules under consideration is the alkoxy group at the C4 position. While both are structurally similar, their electronic and steric profiles exhibit subtle distinctions that can influence SNAr reactivity at the adjacent C2 position.
Electronic Effects
Both methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups exert a dual electronic effect:
-
Resonance Donation (+R): The lone pairs on the oxygen atom can donate electron density into the pyrimidine ring through resonance. This effect increases the electron density of the ring, making it less electrophilic and thus deactivating it towards nucleophilic attack compared to a non-alkoxylated pyrimidine.
-
Inductive Withdrawal (-I): Due to the high electronegativity of the oxygen atom, both groups pull electron density away from the ring through the sigma bond.
The net effect is dominated by resonance, making both groups overall electron-donating. However, the ethyl group in the ethoxy substituent is a slightly stronger electron-donating group than the methyl group in the methoxy substituent due to inductive effects. This means the ethoxy group donates slightly more electron density into the ring. A more electron-rich ring is less reactive towards nucleophiles. Therefore, from an electronic standpoint, This compound is expected to be slightly less reactive than its methoxy analog.
Steric Effects
The ethoxy group is sterically more demanding than the methoxy group due to the additional methyl unit. This increased bulk can moderately hinder the approach of the incoming nucleophile to the neighboring C2 carbon. While this effect is generally less pronounced than strong electronic effects, it can contribute to a reduction in the reaction rate. Therefore, from a steric standpoint, This compound is also expected to be slightly less reactive than its methoxy analog.
Data Summary and Reactivity Outlook
| Feature | 5-Bromo-2-chloro-4-methoxypyrimidine | This compound | Expected Impact on SNAr Reactivity |
| Electronic Effect | Methoxy (-OCH₃) is a net electron-donating group. | Ethoxy (-OCH₂CH₃) is a slightly stronger electron-donating group. | Ethoxy analog is predicted to be marginally less reactive. |
| Steric Hindrance | Methoxy group presents minimal steric bulk at C4. | Ethoxy group is sterically bulkier than methoxy. | Ethoxy analog is predicted to be marginally less reactive. |
| Overall Reactivity | Higher (Baseline) | Slightly Lower | The difference is expected to be small in most practical scenarios. |
Experimental Protocols
The following is a representative, field-proven protocol for the SNAr amination of the C2-chloro position. This protocol is robust and can be adapted for either the methoxy or ethoxy analog with minimal optimization, such as a slight increase in reaction time or temperature for the ethoxy derivative if conversion is found to be slower.
Protocol: Synthesis of 5-Bromo-4-methoxy-2-(piperidin-1-yl)pyrimidine
This protocol describes the selective substitution of the chlorine atom at the 2-position.[7]
Materials:
-
5-Bromo-2-chloro-4-methoxypyrimidine (1.0 equiv.)
-
Piperidine (1.1-1.2 equiv.)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 equiv.)[5]
-
Anhydrous N,N-Dimethylformamide (DMF) or Ethanol[5]
-
Standard glassware for organic synthesis
-
Inert gas supply (Nitrogen or Argon)
Caption: General experimental workflow for SNAr derivatization.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chloro-4-methoxypyrimidine (e.g., 1.0 mmol, 228.4 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical to prevent side reactions caused by moisture.[7]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (e.g., 5 mL) via syringe. Stir until the solid is fully dissolved. Add the base, DIPEA (1.5 mmol, 261 µL), followed by the dropwise addition of the nucleophile, piperidine (1.1 mmol, 109 µL).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature (25 °C) to 80 °C.[8] The optimal temperature depends on the nucleophile's reactivity; for simple amines, room temperature is often sufficient.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
Conclusion
In comparing the SNAr reactivity of this compound and 5-bromo-2-chloro-4-methoxypyrimidine, a nuanced picture emerges. Based on fundamental principles of physical organic chemistry, the ethoxy analog is predicted to be marginally less reactive than the methoxy analog at the C2 position. This is attributed to the slightly greater electron-donating and sterically hindering nature of the ethoxy group.
However, for the vast majority of synthetic applications, this difference in reactivity is likely to be negligible. The powerful activation of the C2 position by the flanking nitrogen atoms ensures that SNAr reactions proceed readily with a wide range of nucleophiles for both substrates. Chemists can confidently employ similar reaction conditions for both building blocks, with only minor adjustments in time or temperature potentially required to drive reactions to completion. The choice between these two valuable intermediates should therefore be guided primarily by the desired final structure, availability, and cost, rather than by a significant anticipated difference in their SNAr reactivity.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromo-2-chloro-4-ethoxypyrimidine
As researchers and drug development professionals, our work with novel chemical entities like 5-Bromo-2-chloro-4-ethoxypyrimidine is foundational to discovery. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for managing the disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are designed to be self-validating systems, integrating causality with best practices.
Hazard Profile & Risk Assessment: Understanding the "Why"
Proper handling and disposal protocols are not arbitrary; they are directly derived from the inherent chemical and toxicological properties of the substance. This compound is a halogenated heterocyclic compound, a class of molecules that requires careful management due to potential reactivity and toxicity.
The primary risks associated with this compound stem from its irritant properties, its stability, and the hazardous byproducts it can form upon decomposition.[1][2] Its halogenated nature also classifies it as a significant environmental hazard, particularly to aquatic ecosystems.[3]
Table 1: Hazard Profile of this compound
| Hazard Type | Specific Hazard | GHS Hazard Statement | Scientific Rationale & Causality |
| Health | Skin Irritation | H315 | Halogenated organic compounds can disrupt the lipid barrier of the skin, leading to irritation, redness, and inflammation.[1][2] |
| Serious Eye Irritation | H319 | As a lachrymator, the compound can react with moisture in the eyes to cause significant irritation, pain, and watering.[2][4] | |
| Respiratory Irritation | H335 | Inhalation of the dust can irritate the mucous membranes of the respiratory tract.[1][4] | |
| Environmental | Aquatic Toxicity | H410 | Halogenated heterocycles are often persistent in the environment and can be very toxic to aquatic life, potentially bioaccumulating and causing long-term adverse effects.[3] |
| Physical | Combustion Byproducts | N/A | While not combustible itself, in a fire it can decompose to release highly toxic and corrosive fumes, including hydrogen chloride (HCl), hydrogen bromide (HBr), and nitrogen oxides.[1][2][5] Incomplete combustion of halogenated organics can also generate polyhalogenated dibenzo-p-dioxins and dibenzofurans.[5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable. The selection of PPE must be based on a thorough risk assessment of the specific task being performed, from routine handling to emergency spill cleanup.
Table 2: Task-Specific PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (e.g., weighing, preparing solutions) | Safety glasses with side shields or chemical splash goggles.[7] | Chemically resistant gloves (e.g., Nitrile). | Standard laboratory coat. | Work in a certified chemical fume hood.[4] |
| Waste Consolidation & Transport | Chemical splash goggles and a face shield.[7] | Double-gloving with chemically resistant gloves.[8] | Impermeable gown or apron over a lab coat. | Work in a well-ventilated area. A NIOSH-approved respirator may be required if aerosols or dust are generated outside of a fume hood.[4] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemically resistant outer gloves over inner nitrile gloves. | Chemical-resistant suit or coveralls.[9] | NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates.[9] |
Disposal Workflow: A Decision-Based Approach
The guiding principle for the disposal of this compound is that it must be treated as regulated hazardous waste. Under no circumstances should this compound be disposed of down the drain or in standard municipal trash. The following workflow provides a logical path to compliant disposal.
Caption: Disposal Decision Workflow for this compound.
Step-by-Step Disposal Protocol
-
Waste Segregation and Collection:
-
Causality: Halogenated waste must be segregated from other waste streams to prevent dangerous reactions (e.g., with strong acids or bases) and to facilitate proper treatment by the disposal facility.
-
Protocol:
-
Designate a specific, compatible waste container for this compound and its associated contaminated materials (e.g., weighing paper, contaminated gloves). A high-density polyethylene (HDPE) container with a screw-top lid is recommended.
-
Never mix this waste with non-halogenated organic waste, aqueous waste, or oxidizers.
-
Affix a "Hazardous Waste" label to the container immediately. Fill in the chemical name, accumulation start date, and associated hazards.[4]
-
-
-
Primary Disposal Method: Licensed Hazardous Waste Incineration:
-
Causality: The most effective and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a facility specifically designed for this purpose.[10][11] Such facilities operate at temperatures sufficient to break the stable chemical bonds (>850°C) and are equipped with advanced flue gas treatment systems (scrubbers) to neutralize the resulting HCl and HBr gases, preventing their release into the atmosphere.[5][11]
-
Protocol:
-
Accumulate the waste in your laboratory's designated satellite accumulation area, adhering to institutional and local volume limits.
-
Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup by a licensed and certified hazardous waste disposal contractor.
-
Ensure all paperwork, including the waste manifest, is completed accurately. This documentation is a legal requirement and tracks the waste from "cradle to grave."
-
-
-
Decontamination of Empty Containers:
-
Causality: A container that held this compound is not "empty" in a regulatory sense until it has been properly decontaminated. Residual amounts can still pose a significant hazard.
-
Protocol:
-
Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Crucially, collect this rinsate in a dedicated "Halogenated Organic Liquid Waste" container. The rinsate is now also hazardous waste and must be disposed of via the same licensed vendor route.
-
After triple-rinsing, the container can be managed as non-hazardous solid waste, though institutional policies may vary. Deface the original label before disposal.
-
-
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.
Caption: Emergency Spill Cleanup Protocol for Solid this compound.
Spill Cleanup Steps:
-
Alert & Evacuate: Immediately alert others in the area and restrict access.[4]
-
Don PPE: Before approaching the spill, don the full PPE specified for spill cleanup in Table 2.
-
Avoid Dust Generation: This is the most critical aspect of cleaning a solid spill. Do not use a dry cloth or create sweeping motions that could aerosolize the powder.[4]
-
Clean Up:
-
Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material into a designated, sealable hazardous waste container. Use non-sparking tools if there is any fire risk in the area.
-
Place all contaminated materials, including gloves, shoe covers, and absorbent pads, into the same waste container.[8]
-
-
Decontaminate:
-
Once the bulk material is removed, decontaminate the surface by wiping with a cloth dampened with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water.
-
All cleaning materials must also be disposed of as hazardous waste.
-
-
Report: Report the incident to your supervisor and EHS office as per your institution's policy.
By adhering to these scientifically-grounded procedures, you ensure that your innovative work does not come at the cost of safety or environmental integrity.
References
- 1. aksci.com [aksci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. lookchem.com [lookchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. norden.org [norden.org]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. uwyo.edu [uwyo.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. Flame retardant - Wikipedia [en.wikipedia.org]
- 11. iwaste.epa.gov [iwaste.epa.gov]
A Comprehensive Guide to the Safe Handling of 5-Bromo-2-chloro-4-ethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, this guide provides essential, field-proven safety and handling protocols for 5-Bromo-2-chloro-4-ethoxypyrimidine. The information herein is synthesized from established safety data for structurally related halogenated pyrimidines and is designed to empower you with the knowledge to work safely and effectively. This document goes beyond a simple checklist, offering a framework for understanding the "why" behind each safety recommendation, ensuring a culture of safety and scientific excellence in your laboratory.
Hazard Assessment and Core Principles
Core Directive: Treat this compound as a hazardous substance. All handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) in a controlled environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact.[4] Inspect gloves for any signs of degradation or puncture before use. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect against splashes and airborne particles.[5] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To prevent inhalation of dust or vapors.[2][5][6] |
Workflow for Donning and Doffing PPE:
The following diagram illustrates the correct sequence for putting on and taking off PPE to minimize cross-contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
